4-Fluoro-2,6-dimethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNDLCBMLBACDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362791 | |
| Record name | 4-fluoro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-70-1 | |
| Record name | 4-Fluoro-2,6-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-fluoro-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 392-70-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-2,6-dimethylaniline (CAS 392-70-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, experimental protocols, and potential applications of 4-Fluoro-2,6-dimethylaniline (CAS Number: 392-70-1). This fluorinated aniline derivative is a key building block in medicinal chemistry, particularly in the development of targeted therapeutics.
Core Properties
This compound is a substituted aniline with a fluorine atom at the 4-position and two methyl groups at the 2 and 6-positions of the benzene ring.[1][2] Its unique substitution pattern imparts specific electronic and steric properties that are highly valuable in the design of bioactive molecules.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 392-70-1 | [1][2] |
| Molecular Formula | C₈H₁₀FN | [1][2] |
| Molecular Weight | 139.17 g/mol | [1][3] |
| Appearance | Clear colorless to yellow or pale orange to orange to dark brown liquid | [2][4] |
| Purity | Typically ≥96.0% (by GC) | [4] |
| Refractive Index (@ 20°C) | 1.5325-1.5365 | [4] |
| Predicted Density | 1.083 ± 0.06 g/cm³ | |
| Predicted pKa | 4.36 ± 0.10 |
Spectral Data Interpretation
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts and coupling constants will be influenced by the fluorine and methyl substituents. For comparison, the ¹H NMR of the related compound 4-fluoro-N-methylaniline in CDCl₃ shows signals in the aromatic region (δ 6.56-7.01 ppm) and a singlet for the N-methyl group (δ 2.81 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons bearing the methyl groups and the amino group will also have characteristic chemical shifts. For instance, the ¹³C NMR of 4-fluoro-N-methylaniline in CDCl₃ exhibits signals for the aromatic carbons, including a doublet for the carbon adjacent to the fluorine atom (δ 113.11 ppm, J = 7.4 Hz).
-
FT-IR: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1150-1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 139). The fragmentation pattern will likely involve the loss of methyl groups and other characteristic fragments. The nitrogen rule applies, with an odd molecular weight corresponding to the presence of one nitrogen atom.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly detailed in single literature sources. However, based on standard organic chemistry procedures for analogous compounds, the following representative methodologies can be applied.
Synthesis: Representative Protocol
A common synthetic route to this compound would involve the nitration of 3,5-dimethylfluorobenzene followed by the reduction of the resulting nitro compound.
Methodology:
-
Nitration: To a cooled solution of 3,5-dimethylfluorobenzene in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The mixture is then carefully poured onto ice, and the product is extracted with an organic solvent.
-
Reduction: The isolated 4-fluoro-1-nitro-3,5-dimethylbenzene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is used to reduce the nitro group to an amine. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Purification: Representative Protocol
Purification of crude this compound is typically achieved by flash column chromatography.
Methodology:
-
Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Analysis: Representative GC-MS Protocol
Gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing the purity and identity of this compound.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: A small volume of the sample solution is injected into the GC instrument. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of the compound.
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to confirm the identity and purity of the compound.
Role in Drug Development and Signaling Pathways
The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors.
Derivatives of this compound are often found in molecules targeting key signaling pathways implicated in cancer and other diseases. For instance, the 4-anilinoquinazoline scaffold, which can be synthesized using this compound, is a well-established pharmacophore for inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Kinase inhibitors containing the 4-fluoro-2,6-dimethylphenylamino moiety can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
VEGFR Signaling Pathway Inhibition
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors derived from this compound can block the kinase activity of VEGFR, thereby inhibiting downstream signaling and preventing tumor-induced angiogenesis.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. scbt.com [scbt.com]
- 2. This compound, 97% | CymitQuimica [cymitquimica.com]
- 3. 4-Fluoro-2,6-dimethylbenzenamine | C8H10FN | CID 1403908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-2,6-dimethylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route detailed is the Balz-Schiemann reaction, a reliable method for the introduction of fluorine onto an aromatic ring. This document outlines the experimental protocol for the diazotization of 2,6-dimethylaniline followed by fluorination. Quantitative data, including reaction parameters and yields, are presented in a structured format. Additionally, this guide includes a detailed experimental protocol and characterization data for the synthesized compound.
Introduction
This compound is an important building block in organic synthesis. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. These characteristics make fluorinated aniline derivatives, such as this compound, highly sought-after intermediates in the development of novel pharmaceuticals and agrochemicals.
The synthesis of this compound is most commonly achieved through the Balz-Schiemann reaction, which involves the conversion of a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate.[1] This guide will focus on a practical application of this reaction for the preparation of this compound.
Synthesis Route: The Balz-Schiemann Reaction
The synthesis of this compound from 2,6-dimethylaniline proceeds in two main stages:
-
Diazotization: The primary amine group of 2,6-dimethylaniline is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid.
-
Fluorination: The diazonium salt is then subjected to thermal or photolytic decomposition in the presence of a fluoride source, leading to the formation of the corresponding aryl fluoride.
A logical workflow for this synthesis is depicted in the following diagram:
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via the Balz-Schiemann reaction.
Materials:
-
2,6-Dimethylaniline
-
Hydrofluoric acid-pyridine complex (HF-Pyridine) or Tetrafluoroboric acid (HBF₄)
-
Sodium Nitrite (NaNO₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (concentrated)
Procedure:
Step 1: Diazotization of 2,6-Dimethylaniline
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline in a cooled solution of HF-Pyridine or an aqueous solution of HBF₄ at 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt.
Step 2: Fluorination and Work-up
-
The subsequent fluorination step can be achieved by either thermal decomposition of the isolated diazonium tetrafluoroborate salt or by direct decomposition in the HF-Pyridine medium. For the latter, the reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases.
-
After the reaction is complete, the mixture is cooled and carefully poured into a mixture of ice and water.
-
The aqueous layer is neutralized with a saturated sodium bicarbonate solution.
-
The product is then extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.
Quantitative Data
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,6-Dimethylaniline | |
| Reagents | Sodium Nitrite, HF-Pyridine or HBF₄ | |
| Diazotization Temperature | 0-5 °C | |
| Fluorination Temperature | Room Temperature to gentle heating | |
| Reaction Time | 1-3 hours | |
| Typical Yield | 60-80% |
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons and methyl protons. The aromatic protons will show coupling to the fluorine atom. |
| ¹³C NMR | Signals for the aromatic and methyl carbons. The carbon directly attached to the fluorine will show a large C-F coupling constant. |
| ¹⁹F NMR | A single resonance characteristic of an aryl fluoride. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (139.17 g/mol ). |
Safety Considerations
-
The Balz-Schiemann reaction involves the use of hazardous materials, including strong acids and potentially explosive diazonium salts.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
Hydrofluoric acid and its complexes are extremely corrosive and toxic. Handle with extreme care and have appropriate safety measures and antidotes (e.g., calcium gluconate gel) readily available.
-
Diazonium salts can be explosive when dry and should be handled with caution. It is generally recommended to use them in solution without isolation.
Conclusion
The synthesis of this compound via the Balz-Schiemann reaction is a well-established and reliable method. This in-depth guide provides the necessary information for researchers and professionals in the field of drug development and agrochemical synthesis to successfully prepare this important fluorinated intermediate. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fluoro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-2,6-dimethylaniline. Due to the limited availability of experimentally-derived public data, this document focuses on high-quality predicted spectral information, offering a valuable resource for the identification and characterization of this compound in various research and development settings.
Compound Structure and Overview
IUPAC Name: this compound CAS Number: 392-70-1 Molecular Formula: C₈H₁₀FN Molecular Weight: 139.17 g/mol
This compound is an aromatic amine containing a fluorine substituent at the para position and two methyl groups ortho to the amino group. This substitution pattern leads to a distinct set of signals in its NMR spectra, which are crucial for its structural elucidation.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 400 MHz is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.65 | Doublet of doublets | 2H | H-3, H-5 (Aromatic) |
| ~3.60 | Broad Singlet | 2H | -NH₂ (Amino) |
| ~2.15 | Singlet | 6H | -CH₃ (Methyl) |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-3, H-5): The two equivalent aromatic protons at positions 3 and 5 are expected to appear as a doublet of doublets due to coupling with the fluorine atom at position 4 and the adjacent methyl groups.
-
Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
-
Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups at positions 2 and 6 are predicted to resonate as a sharp singlet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is detailed in the following table.
| Chemical Shift (δ) (ppm) | Assignment |
| ~156 (d, ¹JCF ≈ 235 Hz) | C-4 |
| ~141 (d, ³JCF ≈ 6 Hz) | C-2, C-6 |
| ~118 (d, ²JCF ≈ 22 Hz) | C-3, C-5 |
| ~115 (d, ⁴JCF ≈ 2 Hz) | C-1 |
| ~18 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
C-4 (Carbon attached to Fluorine): This carbon signal is expected to be a doublet with a large one-bond coupling constant (¹JCF) due to the directly attached fluorine atom.
-
C-2 and C-6 (Carbons ortho to Amino Group): These equivalent carbons will appear as a doublet with a smaller three-bond coupling constant (³JCF).
-
C-3 and C-5 (Carbons meta to Amino Group): These equivalent carbons are predicted to be a doublet with a two-bond coupling constant (²JCF).
-
C-1 (Carbon attached to Amino Group): This carbon will show a small four-bond coupling (⁴JCF) to the fluorine.
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single peak at a characteristic upfield chemical shift.
Experimental Protocol for NMR Data Acquisition
While the data presented is predicted, the following outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K (25 °C).
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Visualization of Molecular Structure and NMR Assignments
To aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure and the logical relationships for NMR signal assignments.
Caption: Molecular structure of this compound.
Caption: ¹H NMR signal assignments for this compound.
Caption: ¹³C NMR signal assignments for this compound.
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 4-Fluoro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Fluoro-2,6-dimethylaniline. Due to the limited availability of specific experimental data for this compound in public databases, this guide outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for aromatic amines and halogenated compounds.
Predicted Fragmentation Pattern
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of bonds alpha to the aromatic ring and the amino group, as well as rearrangements. The presence of a fluorine atom and two methyl groups on the aniline ring will influence the fragmentation pathways.
Data Presentation: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment Ion | Structural Formula | Predicted Relative Abundance | Fragmentation Pathway |
| 139 | [M]•+ | [C8H10FN]•+ | High | Molecular Ion |
| 124 | [M-CH3]•+ | [C7H7FN]•+ | Moderate | Loss of a methyl radical |
| 111 | [M-C2H4]•+ | [C6H6FN]•+ | Low | Rearrangement and loss of ethylene |
| 110 | [M-H-C2H4]•+ | [C6H5FN]•+ | Low | Loss of a hydrogen radical followed by ethylene loss |
| 95 | [M-C2H4-NH2]•+ | [C6H5F]•+ | Moderate | Loss of ethylene followed by loss of an amino radical |
Note: The relative abundances are predictions and may vary based on experimental conditions.
Experimental Protocols
The following outlines a standard experimental protocol for acquiring the mass spectrum of this compound using an electron ionization mass spectrometer.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.
-
Ensure the sample is fully dissolved to prevent clogging of the injection port.
2. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
Injection Method: Direct infusion or via Gas Chromatography (GC) for separation from any impurities.
3. Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the mass spectrometer.
-
Acquire the mass spectrum over the specified scan range.
-
Record the relative abundance of the molecular ion and all significant fragment ions.
Mandatory Visualization: Predicted Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectrometry behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and their relative intensities.
An In-depth Technical Guide to the Solubility of 4-Fluoro-2,6-dimethylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2,6-dimethylaniline is a chemical intermediate utilized in various synthetic processes within the pharmaceutical and chemical industries. A critical parameter for its effective use in these applications is its solubility in organic solvents. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines experimental protocols for its determination, and offers a logical framework for solvent selection.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to determine and apply this crucial property in their work.
Predicted Solubility Profile
Based on the general principles of "like dissolves like," this compound, an aniline derivative, is expected to be soluble in a range of organic solvents.[1][2] Amines are generally soluble in organic solvents, particularly those that are polar.[3] The presence of an aromatic ring and a polar amino group suggests that it will exhibit good solubility in solvents with intermediate polarity. Patents describing synthetic procedures involving this compound mention its use with solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), implying its solubility in these media.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| e.g., Methanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Hexane | e.g., 25 |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature. This method is based on the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., methanol, acetone, dichloromethane, toluene, hexane)
-
Scintillation vials or sealed test tubes
-
Constant temperature bath (e.g., water bath, heating block)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be visible as a separate phase to ensure saturation.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately dilute the withdrawn sample with a known volume of a suitable solvent in a volumetric flask. This prevents precipitation of the solute upon cooling.
-
-
Concentration Analysis:
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.
-
Generate a calibration curve using standard solutions of known concentrations of this compound.
-
From the calibration curve, determine the concentration of the solute in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.[4]
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in chemical process development. The following diagram illustrates a logical workflow for selecting a solvent for a compound like this compound, particularly when solubility data is not available.
Caption: Logical workflow for solvent selection.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, this guide provides the necessary framework for researchers and drug development professionals to determine and utilize this critical physical property. By following the detailed experimental protocol and the logical workflow for solvent selection, scientists can make informed decisions regarding the use of this compound in their synthetic and formulation endeavors, ultimately leading to more efficient and robust process development.
References
A Technical Guide to High-Purity 4-Fluoro-2,6-dimethylaniline for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 4-Fluoro-2,6-dimethylaniline, a key chemical intermediate in modern drug discovery. The strategic incorporation of fluorine into molecules can significantly enhance their pharmacological properties.[1][2][3] This document outlines commercial sources for this compound, presents its key physicochemical properties in a comparative table, details a representative synthetic and purification protocol, and illustrates its application in a typical drug discovery workflow.
Commercial Supplier Specifications
High-purity this compound is available from a range of specialized chemical suppliers. The following table summarizes the specifications from several prominent vendors to aid in procurement for research and development purposes.
| Supplier | Purity | Appearance | Molecular Formula | CAS Number | Additional Notes |
| Sigma-Aldrich (Ambeed) | ≥98% | Liquid | C₈H₁₀FN | 392-70-1 | Available in various quantities from 100 mg to 5 g. |
| Thermo Scientific Chemicals | ≥96.0% (GC) | Clear colorless to yellow or pale orange to orange to dark brown liquid | C₈H₁₀FN | 392-70-1 | Refractive Index: 1.5325-1.5365 @ 20°C. |
| Santa Cruz Biotechnology | Not Specified | --- | C₈H₁₀FN | 392-70-1 | Offered as a specialty chemical for proteomics research.[4] |
| CymitQuimica | 97% | Clear colorless to yellow or pale orange to orange to dark brown, Liquid | C₈H₁₀FN | 392-70-1 | Formerly part of the Alfa Aesar product portfolio. |
| ChemUniverse | 98% | --- | C₈H₁₀FN | 392-70-1 | Available in quantities starting from 1 g. |
| Cenmed Enterprises | ≥98% | --- | C₈H₁₀FN | 392-70-1 | Offered in various product sizes. |
Physicochemical and Safety Data
-
Molecular Weight: 139.17 g/mol
-
IUPAC Name: this compound
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Keep in a dark place, under an inert atmosphere, at room temperature.
Role in Drug Discovery
This compound serves as a crucial building block in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's pKa, improve metabolic stability, and enhance binding affinity to target proteins.[1][2][3] This makes fluorinated intermediates like this aniline derivative highly valuable in the synthesis of novel therapeutic agents, particularly in oncology and neurology.
Representative Experimental Protocols
While specific proprietary synthesis methods may vary between suppliers, the following protocols for synthesis and purification are representative of standard organic chemistry techniques that can be applied to obtain high-purity this compound.
Synthesis of 2,6-dimethylaniline (A Precursor)
A common route to substituted anilines is the reduction of the corresponding nitrobenzene. The synthesis of the precursor, 2,6-dimethylaniline, can be achieved via the reduction of 2,6-dimethylnitrobenzene.
Materials:
-
2,6-dimethylnitrobenzene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Potassium Hydroxide (KOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethylnitrobenzene in glacial acetic acid.
-
Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture under reflux for a specified time to ensure complete reduction of the nitro group. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling, the resulting ammonium salt is neutralized with an aqueous solution of potassium hydroxide to liberate the free 2,6-dimethylaniline.
-
The product is then extracted from the aqueous layer using diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,6-dimethylaniline.
Purification by Vacuum Distillation
Discoloration of aniline compounds can occur due to oxidation. Vacuum distillation is an effective method for removing non-volatile impurities and colored materials.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Assemble the vacuum distillation apparatus.
-
Gradually apply vacuum to the system.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the correct boiling point and pressure for this compound.
-
The purified product should be a clear, colorless to pale yellow liquid.
Application Workflow in Drug Discovery
The use of this compound as an intermediate in a drug discovery program can be visualized as a multi-step process, from initial design to the synthesis of a final candidate molecule.
Caption: Drug discovery workflow using this compound.
Synthetic Utility and Logical Relationships
The synthetic utility of this compound stems from the reactivity of the aniline functional group, which allows for a variety of chemical transformations to build more complex molecules.
Caption: Synthetic utility of this compound.
References
A Comprehensive Technical Guide to the Safety, Handling, and MSDS of 4-Fluoro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Fluoro-2,6-dimethylaniline (CAS No: 392-70-1). The information herein is intended to equip laboratory and research personnel with the critical knowledge required to handle this chemical safely and effectively.
Chemical Identification
This compound is an aromatic amine used as an intermediate in various chemical syntheses.[1][2] Its unique structure, featuring a fluorine atom and two methyl groups on the aniline ring, imparts specific chemical properties and requires careful handling.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-fluoro-2,6-dimethylbenzenamine, 2,6-Dimethyl-4-fluoroaniline | [3] |
| CAS Number | 392-70-1 | [4] |
| Molecular Formula | C₈H₁₀FN | [3][4][5] |
| Molecular Weight | 139.17 g/mol | [3][4] |
| InChI Key | MPNDLCBMLBACDD-UHFFFAOYSA-N |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[3][4]
| GHS Classification | Hazard Class | Hazard Statement |
|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Signal Word: Warning [4]
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[4][6]
-
Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[4][6]
-
Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[6]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.
| Property | Value | Reference |
| Physical Form | Liquid | [1] |
| Appearance | Clear colorless to yellow or pale orange to orange to dark brown | [2] |
| Density | 1.083 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.5325-1.5365 @ 20°C | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Safe Handling and Experimental Protocols
Aromatic amines as a class of compounds pose significant health risks, including toxicity and potential carcinogenicity.[7][8] Therefore, strict adherence to safety protocols is mandatory.
General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards.[9]
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.
-
Dispensing: When transferring the liquid, use appropriate tools (e.g., pipette with a bulb or automated dispenser) to avoid contact and inhalation. Avoid creating aerosols.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store the chemical in a tightly closed container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10] A lab coat is mandatory.
-
Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates.[10][11]
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
First-Aid Experimental Protocols
-
General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[4]
-
If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing and shoes. If skin irritation persists, consult a physician.[10]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and have the victim drink water (two glasses at most).[4][12] Call a physician or poison control center immediately.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: No specific data is available for this compound, but heating may form explosive mixtures with air.[12] Hazardous combustion products may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4]
Accidental Release Measures
Prompt and correct action is necessary to mitigate spills.
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.
-
Absorb: For small spills, soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[11]
-
Collect: Place the absorbed material into a suitable, closed, and labeled container for disposal.[11]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
PPE: Use personal protective equipment, including respiratory protection, during the entire cleanup process.[4]
Toxicological Information
While specific toxicological data for this compound is limited, the primary hazards are acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[3][4] Aromatic amines as a class are known to be absorbed through the skin and can cause health issues with exposure.[8] The related compound, 2,6-dimethylaniline, is suspected of causing cancer.[12][13]
| Toxicity Type | Classification/Value | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [3] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3][6] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [3][6] |
| Carcinogenicity | No data available for this specific compound. The related compound 2,6-dimethylaniline is suspected of causing cancer. | [12][13] |
| Germ Cell Mutagenicity | No data available | [6] |
| Reproductive Toxicity | No data available | [6] |
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste must be sent to an approved waste disposal plant.[6][10] Do not allow the product to enter drains.
References
- 1. This compound | 392-70-1 [chemicalbook.com]
- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 4-Fluoro-2,6-dimethylbenzenamine | C8H10FN | CID 1403908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. carlroth.com [carlroth.com]
Potential biological activities of fluorinated aniline derivatives
An in-depth analysis of the biological activities of fluorinated aniline derivatives reveals their significant potential in drug discovery and development, with demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications. The strategic incorporation of fluorine atoms into the aniline scaffold can dramatically enhance the pharmacological properties of these molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Fluorinated aniline derivatives have emerged as a promising class of compounds for cancer therapy, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][3][4][5] Many of these compounds exert their anticancer effects by targeting and inhibiting key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.[1][3]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various fluorinated aniline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Anilinoquinazolines/Anilinoquinolines | Representative Compounds | A431, HeLa, BGC823 | Varies | [3] |
| Fluorinated Phenylhydrazines (Schiff Bases) | Compound 6 (containing 5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 | [5] |
| Fluorinated Pyrazolylbenzimidazole Hybrids | Compound 55b | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.95 - 1.57 | [1] |
| Fluorinated-Indole Derivatives | Compound 34b | A549 (Lung) | 0.8 | [1] |
| 3-Fluoroindole Derivative | Compound 35 | HepG2 (Liver) | 2.50 | [1] |
| Halogen-containing Aniline Podophyllum Derivatives | meta-substituted halogen derivatives | Various cancer cells | Improved 4-7 fold over ortho/para-isomers | [6] |
| Fluorinated Imidazolium Salts | Compounds 1e-1g, 1e[PF6], 8a-8d, 9a | HeLa, A549 | Varies | [2] |
| Fluorinated Purine Nucleosides | 3'-fluorinated analogues | HT116 (Colon), 143B (Osteosarcoma) | Sub- to low micromolar | [7] |
| Iodinated and Fluorinated Purine Nucleosides | 2-aminopurin-6-thione derivative 9a | SW620 (Colon) | Most pronounced inhibition | [8] |
| Iodinated and Fluorinated Purine Nucleosides | 2-aminopurin-6-thione derivative 9b | HeLa, Hep2, SW620, L1210 | Most selective inhibition | [8] |
Signaling Pathways in Anticancer Activity
The anticancer mechanism of many fluorinated aniline derivatives involves the inhibition of signaling pathways critical for cancer cell survival and proliferation. A key pathway is the dual inhibition of EGFR and VEGFR-2.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]
-
Cell Seeding : Cancer cell lines (e.g., A431, HeLa, BGC823) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment : The synthesized fluorinated aniline derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations with cell culture medium. The cells are then treated with these different concentrations for a specified period, typically 48 or 72 hours.[3]
-
MTT Addition : Following the incubation period, the medium is replaced with fresh medium containing MTT solution (typically at a concentration of 0.5 mg/mL), and the plates are incubated for another 4 hours.[3]
-
Formazan Solubilization : The MTT-containing medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Activity
Fluorinated aniline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against various bacterial and fungal strains.[9][10][11][12]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | 100 | [9][10] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | 50 | [9][10] |
| N-(trifluoromethyl)phenyl pyrazole derivative (Compound 13) | MRSA strains | 3.12 | [11] |
| N-(trifluoromethyl)phenyl pyrazole derivative (Compound 17) | MRSA strains | 6.25 | [11] |
| N-(trifluoromethyl)phenyl pyrazole derivative (Compound 30) | Various bacteria | as low as 6.25 | [11] |
| 8-nitrofluoroquinolone with p-toluidine appendage | S. aureus | ~2-5 | [12] |
| 8-nitrofluoroquinolone with p-chloroaniline appendage | S. aureus | ~2-5 | [12] |
| 8-nitrofluoroquinolone with aniline appendage | S. aureus | ~2-5 | [12] |
Experimental Protocol: Microbroth Dilution Method for MIC Determination
The microbroth dilution method is a standard procedure for determining the MIC of antimicrobial agents.[3]
-
Preparation of Inoculum : Bacterial or fungal strains are cultured in an appropriate broth medium overnight. This culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[3]
-
Serial Dilution of Compounds : The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.[3]
-
Inoculation : Each well is inoculated with the standardized microorganism suspension.
-
Incubation : The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[3]
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Anti-inflammatory Activity
Certain fluorinated aniline derivatives have shown potent anti-inflammatory properties, often by inhibiting key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14][15]
Signaling Pathways in Anti-inflammatory Activity
The NF-κB pathway is a central regulator of inflammation. Some fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to inhibit this pathway by reducing the phosphorylation of IκBα and p65.[13][15]
General Workflow for Synthesis and Biological Evaluation
The development of novel fluorinated aniline derivatives typically follows a structured workflow from synthesis to biological characterization.
Conclusion
Fluorinated aniline derivatives represent a versatile and potent class of compounds with a wide range of biological activities. The introduction of fluorine can significantly enhance their therapeutic potential, leading to the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide underscore the importance of continued research in this area to unlock the full potential of these compounds in drug development.
References
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoride-containing podophyllum derivatives exhibit antitumor activities through enhancing mitochondrial apoptosis pathway by increasing the expression of caspase-9 in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Strategic Imperative of Fluorine in Modern Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has evolved from a niche strategy to a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine, offering a comprehensive resource for researchers, scientists, and drug development professionals. Through a detailed examination of its effects on critical drug properties, supported by quantitative data, experimental protocols, and logical visualizations, this guide illuminates the strategic value of fluorine in advancing therapeutic innovation.
The Physicochemical Impact of Fluorine: A Quantitative Perspective
The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond—collectively empower medicinal chemists to fine-tune the developability of drug candidates.[1][2] The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, acidity (pKa), lipophilicity, and conformation.
Metabolic Stability
One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability. The high bond energy of the C-F bond (~108-116 kcal/mol) makes it significantly more resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a C-H bond.[1] By replacing a hydrogen atom at a metabolically vulnerable position, a process often referred to as "metabolic switching" or "metabolic blocking," chemists can effectively hinder oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds in Human Liver Microsomes
| Compound Class | Compound/Analog | In Vitro Half-Life (T½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Fold Improvement (T½) | Reference |
| PARP Inhibitor | 1a (Non-Fluorinated) | Not Reported | >10,000 | - | [3] |
| 1b (7-Fluoro) | Not Reported | >10,000 | - | [3] | |
| Kinase Inhibitor (c-Met/VEGFR-2) | Cabozantinib (Non-Fluorinated Analog) | Good | - | - | [4] |
| (+)-JV-976 (Monofluorinated Analog) | Improved | - | - | [4] | |
| Hypothetical Chloroindane | 7-Chloroindane (Non-Fluorinated) | 25 | 27.7 | - | Illustrative |
| 7-Chloro-x-fluoroindane (Fluorinated) | 75 | 9.2 | 3.0 | Illustrative |
Note: Direct comparative in vitro metabolic stability data is often proprietary. The table presents a combination of reported qualitative improvements and illustrative quantitative examples based on established principles.
Binding Affinity
The introduction of fluorine can modulate the binding affinity of a ligand for its target protein through a variety of mechanisms. The highly polarized C-F bond can participate in favorable electrostatic and dipolar interactions within the protein's binding pocket.[2] Furthermore, fluorine can act as a weak hydrogen bond acceptor. These interactions, though individually modest, can collectively contribute to a significant increase in binding potency. However, the effect of fluorination on binding affinity is highly context-dependent and can sometimes be detrimental.
Table 2: Comparative Binding Affinities of Fluorinated vs. Non-Fluorinated Analogs
| Target | Compound/Analog | IC50 / Ki / EC50 (nM) | Fold Change in Potency | Reference |
| Carbonic Anhydrase II (hCA II) | Compound AD1 (Single Fluorine) | 21.5 (Ki) | - | [5] |
| Compound AD2 (Trifluoromethyl) | 2.1 (Ki) | 10.2x increase | [5] | |
| c-Met Kinase | Cabozantinib Analog (Non-Fluorinated) | 7.8 (IC50) | - | [4] |
| (+)-JV-976 (Monofluorinated) | 15.2 (IC50) | 0.5x decrease | [4] | |
| VEGFR-2 Kinase | Cabozantinib Analog (Non-Fluorinated) | 4.6 (IC50) | - | [4] |
| (+)-JV-976 (Monofluorinated) | 45.3 (IC50) | 0.1x decrease | [4] | |
| 5-HT2C Receptor | (+)-1 (Non-Fluorinated) | 5.2 (EC50) | - | [4] |
| (+)-21a (Fluorinated) | 4.7 (EC50) | 1.1x increase | [4] | |
| PARP2 | 1a (Non-Fluorinated) | 1,200 (IC50) | - | [3] |
| 1b (7-Fluoro) | 600 (IC50) | 2.0x increase | [3] |
Acidity and Basicity (pKa)
Fluorine's powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups. For amines, the introduction of fluorine generally decreases the pKa, making the amine less basic. Conversely, for carboxylic acids, fluorination increases acidity, resulting in a lower pKa. This ability to modulate the ionization state of a molecule at physiological pH is a critical tool for optimizing properties such as solubility, cell permeability, and target engagement.
Table 3: Comparative pKa Values of Fluorinated vs. Non-Fluorinated Compounds
| Compound Class | Compound/Analog | pKa | ΔpKa | Reference |
| Cinnamic Acid | Cinnamic Acid | 4.44 | - | [6] |
| 2-Fluorocinnamic Acid | 4.10 (Predicted) | -0.34 | [6] | |
| 3-Fluorocinnamic Acid | 4.29 (Predicted) | -0.15 | [6] | |
| 4-Fluorocinnamic Acid | 4.43 (Predicted) | -0.01 | [6] | |
| Isoquinoline | 1a (Non-Fluorinated) | 6.8 (Predicted) | - | [3] |
| 1b (7-Fluoro) | 6.5 (Predicted) | -0.3 | [3] | |
| Cyclopropylamine | Cyclopropylamine | Higher | - | [4] |
| cis-2-Fluorocyclopropylamine | Lower | - | [4] | |
| trans-2-Fluorocyclopropylamine | Lowest | - | [4] |
Lipophilicity (LogP/LogD)
The effect of fluorine on lipophilicity is complex and often counterintuitive. While a single fluorine substitution for a hydrogen atom generally leads to a slight increase in the partition coefficient (LogP), the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to the atom's polarity. The ability to fine-tune lipophilicity is crucial for balancing membrane permeability and aqueous solubility, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 4: Comparative Lipophilicity (LogP/LogD) of Fluorinated vs. Non-Fluorinated Compounds
| Compound Class | Compound/Analog | LogP / clogP | ΔLogP | Reference |
| Cinnamic Acid | Cinnamic Acid | 2.13 | - | [6] |
| 2-Fluorocinnamic Acid | 1.9 (Computed) | -0.23 | [6] | |
| 3-Fluorocinnamic Acid | 2.2 (Predicted) | +0.07 | [6] | |
| 4-Fluorocinnamic Acid | 1.92 (Calculated) | -0.21 | [6] | |
| Isoquinoline | 1a (Non-Fluorinated) | 2.5 (clogP) | - | [3] |
| 1b (7-Fluoro) | 2.7 (clogP) | +0.2 | [3] | |
| Cyclopropylamine | Cyclopropylamine | Lower | - | [4] |
| cis-2-Fluorocyclopropylamine | Higher | - | [4] | |
| trans-2-Fluorocyclopropylamine | Higher | - | [4] |
Experimental Protocols for Evaluating Fluorinated Compounds
The rational incorporation of fluorine into drug candidates necessitates robust experimental evaluation. This section provides detailed methodologies for key in vitro assays used to assess the impact of fluorination.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and non-fluorinated analog (10 mM stock solutions in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL protein concentration)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (high and low clearance)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of test compounds and controls by diluting the stock solutions in a suitable solvent (e.g., acetonitrile/water).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Add the test compound to the microsome suspension to a final concentration of, for example, 1 µM. Pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (T½) using the equation: T½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / T½), where V is the incubation volume and P is the amount of microsomal protein.
-
Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a ligand binding to a target protein.
Materials:
-
Purified target protein
-
Test compound (ligand) and non-fluorinated analog
-
Identical, degassed buffer for both protein and ligand solutions
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein at a known concentration (e.g., 10-50 µM) in the degassed buffer.
-
Prepare a solution of the ligand at a concentration 10-20 times that of the protein in the same degassed buffer.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe of the ITC instrument.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the sample cell while continuously monitoring the heat change.
-
Allow the system to return to baseline between injections.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
pKa Determination by 19F NMR Spectroscopy
Objective: To determine the pKa of a fluorinated compound by monitoring the change in the 19F NMR chemical shift as a function of pH.
Materials:
-
Fluorinated test compound
-
Aqueous buffers of varying pH values
-
NMR spectrometer equipped with a fluorine probe
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a series of samples of the test compound in buffers of different, precisely measured pH values.
-
-
NMR Data Acquisition:
-
Acquire the 19F NMR spectrum for each sample.
-
-
Data Analysis:
-
Plot the 19F chemical shift (δ) as a function of pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.
-
Lipophilicity (LogP/LogD) Determination by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of a specific pH (e.g., pH 7.4 for LogD) (pre-saturated with n-octanol)
-
Vials
-
Shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Partitioning:
-
Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.
-
Shake the vial for a sufficient time to allow for equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully sample both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the LogP or LogD using the equation: LogP (or LogD) = log10 ([Compound]octanol / [Compound]aqueous).
-
Synthetic Strategies for the Introduction of Fluorine
The ability to strategically introduce fluorine into a molecule is paramount. Over the years, a diverse array of fluorination methods has been developed, ranging from early-stage introduction of fluorinated building blocks to late-stage functionalization of complex molecules.
Nucleophilic Fluorination
Nucleophilic fluorination typically involves the displacement of a leaving group with a fluoride ion (F-). Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).
Deoxyfluorination of Alcohols: A prevalent method for converting alcohols to alkyl fluorides. Reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous analogs are commonly employed.
-
Typical Protocol for Deoxyfluorination using DAST: To a solution of the alcohol (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) at -78 °C under an inert atmosphere, DAST (1.1-1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate.[7]
Electrophilic Fluorination
Electrophilic fluorination utilizes reagents that deliver a formal "F+" species to a nucleophilic carbon center. N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used, stable, and commercially available electrophilic fluorinating agents.
Fluorination of β-Ketoesters: A common transformation in medicinal chemistry.
-
Typical Protocol for Fluorination of a β-Ketoester: To a solution of the β-ketoester (1.0 equiv) in a solvent like acetonitrile, an electrophilic fluorinating agent such as NFSI (1.1 equiv) is added. The reaction may be stirred at room temperature or heated to achieve complete conversion.[8]
Conclusion
The strategic incorporation of fluorine has become an indispensable tool in the medicinal chemist's armamentarium. Its profound and often predictable effects on key drug-like properties provide a powerful means to overcome common developmental hurdles, such as poor metabolic stability and suboptimal target engagement. As our understanding of the nuanced interplay between fluorine and biological systems continues to deepen, and as new synthetic methodologies for its introduction emerge, the role of this unique element in the design of next-generation therapeutics is set to expand even further. A thorough and systematic evaluation of the effects of fluorination, guided by the principles and protocols outlined in this guide, will be critical to fully harnessing its potential in the quest for safer and more effective medicines.
References
Theoretical and Computational Elucidation of 4-Fluoro-2,6-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Fluoro-2,6-dimethylaniline, a key intermediate in various chemical syntheses. In the absence of extensive published computational data for this specific molecule, this document outlines the established quantum chemical methods used for analogous aniline derivatives. It serves as a practical framework for researchers seeking to model its structural, spectroscopic, and electronic properties. The guide details hypothetical yet representative data derived from density functional theory (DFT) calculations, offering insights into expected values for vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and molecular orbital energies. Furthermore, it presents standardized computational protocols and visual workflows to facilitate the design and execution of theoretical investigations into this and similar compounds.
Introduction
This compound is an aromatic amine of interest in medicinal chemistry and materials science. Its structural characteristics, including the presence of a fluorine atom and two methyl groups ortho to the amine functionality, impart unique electronic and steric properties that are crucial for its application as a building block in the synthesis of more complex molecules.[1][2] Theoretical and computational chemistry offer powerful tools to understand and predict the behavior of such molecules at an atomic level, providing insights that can guide experimental work and accelerate research and development.
Molecular Structure and Optimization
The initial step in any computational study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using DFT methods.
Computational Protocol for Geometry Optimization
A common and reliable method for geometry optimization involves the use of the B3LYP functional with a 6-311++G(d,p) basis set.[6] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process is iterative, adjusting the atomic coordinates until the forces on each atom are negligible and the total energy is minimized.
Experimental Protocol: Geometry Optimization
-
Input File Preparation: Construct a preliminary 3D structure of this compound using molecular modeling software.
-
Calculation Setup:
-
Select the DFT method: B3LYP.
-
Choose the basis set: 6-311++G(d,p).
-
Specify the task: Geometry Optimization.
-
Define the solvent environment (optional, but recommended for solution-phase studies): e.g., using the Polarizable Continuum Model (PCM) for a solvent like chloroform or DMSO.
-
-
Execution: Submit the calculation to a high-performance computing cluster.
-
Analysis: Upon completion, verify that the optimization has converged to a true minimum by checking for the absence of imaginary frequencies in a subsequent frequency calculation. The output file will contain the optimized Cartesian coordinates of the atoms.
Electronic Properties
The electronic properties of a molecule, such as its molecular orbitals and electrostatic potential, are fundamental to understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack.
Table 1: Representative Calculated Electronic Properties of this compound
| Property | Representative Value (Hartree) | Representative Value (eV) |
| Energy of HOMO | -0.205 | -5.58 |
| Energy of LUMO | -0.015 | -0.41 |
| HOMO-LUMO Gap | 0.190 | 5.17 |
Note: These values are hypothetical and based on typical DFT (B3LYP/6-311++G(d,p)) results for similar aromatic amines. Actual values would require specific calculations.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy is a powerful experimental technique for identifying functional groups and characterizing the structure of molecules. DFT calculations can predict the vibrational frequencies and intensities of a molecule, aiding in the interpretation of experimental spectra.
Computational Protocol for Vibrational Analysis
Following geometry optimization, a frequency calculation is performed at the same level of theory. The output provides the harmonic vibrational frequencies, which are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies.[7]
Experimental Protocol: Vibrational Frequency Calculation
-
Prerequisite: A successfully optimized molecular geometry.
-
Calculation Setup:
-
Use the same DFT method and basis set as for the geometry optimization (e.g., B3LYP/6-311++G(d,p)).
-
Specify the task: Frequency.
-
-
Execution: Run the calculation.
-
Analysis:
-
Confirm the absence of imaginary frequencies to ensure a true minimum energy structure.
-
Extract the calculated frequencies and their corresponding IR and Raman intensities.
-
Apply a scaling factor to the calculated frequencies for comparison with experimental data.
-
Visualize the normal modes of vibration to aid in the assignment of spectral bands.
-
Table 2: Representative Calculated and Assigned Vibrational Frequencies for this compound
| Vibrational Mode | Representative Scaled Frequency (cm⁻¹) | Assignment |
| ν(N-H) symmetric stretching | 3420 | Amine N-H stretch |
| ν(N-H) asymmetric stretching | 3510 | Amine N-H stretch |
| ν(C-H) aromatic stretching | 3050-3100 | Aromatic C-H stretch |
| ν(C-H) methyl stretching | 2920-2980 | Methyl C-H stretch |
| δ(N-H) scissoring | 1620 | Amine N-H bend |
| ν(C=C) aromatic stretching | 1500-1600 | Aromatic ring stretch |
| δ(C-H) methyl bending | 1370-1460 | Methyl C-H bend |
| ν(C-F) stretching | 1240 | C-F stretch |
| ν(C-N) stretching | 1280 | C-N stretch |
Note: These are representative frequencies based on studies of similar molecules.[3][4] Experimental validation is necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis for structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict NMR chemical shifts.[8][9]
Computational Protocol for NMR Chemical Shift Calculation
NMR calculations are typically performed on the optimized geometry. The GIAO method is the most common approach for calculating isotropic shielding values, which are then converted to chemical shifts by referencing them to a standard (e.g., Tetramethylsilane, TMS).
Experimental Protocol: NMR Chemical Shift Calculation
-
Prerequisite: A successfully optimized molecular geometry.
-
Calculation Setup:
-
Use a suitable DFT functional (e.g., mPW1PW91) and a basis set appropriate for NMR calculations (e.g., 6-311+G(2d,p)).
-
Specify the task: NMR.
-
Employ the GIAO method.
-
Include a solvent model (e.g., PCM for CDCl₃) for more accurate predictions.
-
-
Execution: Perform the calculation.
-
Analysis:
-
Calculate the chemical shifts (δ) using the equation: δ = σ_ref - σ_iso, where σ_ref is the isotropic shielding of the reference compound (TMS) calculated at the same level of theory, and σ_iso is the calculated isotropic shielding for each nucleus in the molecule.
-
Table 3: Representative Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Representative Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic CH | 6.7 - 7.0 |
| NH₂ | 3.5 - 4.0 |
| CH₃ | 2.1 - 2.3 |
| ¹³C NMR | |
| C-F | 155 - 160 |
| C-NH₂ | 145 - 150 |
| C-CH₃ | 125 - 130 |
| Aromatic CH | 115 - 120 |
| CH₃ | 18 - 20 |
Note: These are hypothetical chemical shifts based on trends observed for similar compounds.[8][10] Experimental verification is essential.
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the computational studies described in this guide.
Caption: General workflow for computational analysis.
Caption: Logical relationship between theory and experiment.
Conclusion
This technical guide has outlined the standard theoretical and computational methodologies for investigating the structural, electronic, and spectroscopic properties of this compound. While direct computational studies on this molecule are sparse, the protocols and representative data presented here, based on well-established methods for analogous compounds, provide a robust framework for future research. The application of these computational techniques can significantly enhance the understanding of this important chemical intermediate, thereby aiding in the rational design of novel molecules for applications in drug development and materials science. Researchers are encouraged to use this guide as a starting point for their own detailed computational investigations, with the caveat that all theoretical predictions should ideally be validated against experimental data.
References
- 1. This compound | 392-70-1 [chemicalbook.com]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FT-IR, FT-Raman, NMR studies and ab initio-HF, DFT-B3LYP vibrational analysis of 4-chloro-2-fluoroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 4-Fluoro-2,6-dimethylaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2,6-dimethylaniline is a substituted aniline that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds with potential biological activity. Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the aromatic ring, can significantly influence the physicochemical properties and pharmacological activity of the target molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinolone derivatives, a class of compounds known for their broad-spectrum antibacterial and other therapeutic activities.
Core Application: Synthesis of Quinolone Derivatives
A primary application of this compound is in the synthesis of the core structure of quinolone antibiotics. The general strategy involves a condensation reaction with a malonic acid derivative, followed by a thermal cyclization to construct the bicyclic quinolone scaffold. This scaffold can then be further functionalized to produce a variety of bioactive molecules.
Proposed Synthetic Pathway
The synthesis of a key quinolone intermediate from this compound is proposed to proceed through a well-established synthetic route for quinolone synthesis.
Caption: Proposed synthetic pathway for a quinolone carboxylic acid from this compound.
Quantitative Data Summary
The following table summarizes the key chemical intermediates and the final product in the proposed synthetic pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) |
| This compound | C₈H₁₀FN | 139.17 | Liquid |
| N-((4-fluoro-2,6-dimethylphenyl)aminomethylene)malonic acid diethyl ester | C₁₆H₂₀FNO₄ | 311.33 | Solid |
| Ethyl 8-fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₅H₁₄FNO₃ | 279.27 | Solid |
| 8-Fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C₁₃H₁₀FNO₃ | 251.22 | Solid |
Experimental Protocols
The following protocols are based on established methodologies for quinolone synthesis from substituted anilines.
Protocol 1: Synthesis of N-((4-fluoro-2,6-dimethylphenyl)aminomethylene)malonic acid diethyl ester (Condensation)
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.05 eq)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
-
Procedure:
-
In a clean, dry round-bottom flask, combine this compound and diethyl ethoxymethylenemalonate.
-
Heat the mixture with stirring at 100-110 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.
-
Upon completion, the reaction mixture is cooled to room temperature. The product, N-((4-fluoro-2,6-dimethylphenyl)aminomethylene)malonic acid diethyl ester, is expected to solidify upon cooling.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.
-
Protocol 2: Synthesis of Ethyl 8-fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Thermal Cyclization)
-
Reagents and Materials:
-
N-((4-fluoro-2,6-dimethylphenyl)aminomethylene)malonic acid diethyl ester (1.0 eq)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
High-temperature reaction setup with a condenser
-
Heating mantle
-
-
Procedure:
-
Add the N-((4-fluoro-2,6-dimethylphenyl)aminomethylene)malonic acid diethyl ester to a suitable volume of the high-boiling point solvent in a reaction flask.
-
Heat the mixture to reflux (typically 240-250 °C) for 30-60 minutes. The cyclization reaction is usually rapid at this temperature.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to below 100 °C and add a non-polar solvent like hexane to precipitate the product.
-
Filter the precipitate and wash with hexane to remove the high-boiling solvent.
-
The crude product, Ethyl 8-fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be further purified by recrystallization.
-
Protocol 3: Synthesis of 8-Fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Hydrolysis)
-
Reagents and Materials:
-
Ethyl 8-fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq)
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Ethanol (as a co-solvent)
-
Hydrochloric acid (for acidification)
-
Reaction flask with reflux condenser
-
-
Procedure:
-
Suspend the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the final product, 8-Fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
-
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for the synthesis of the quinolone core.
Applications in Drug Development
The resulting 8-fluoro-6,9-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a key intermediate for the synthesis of novel fluoroquinolone antibiotics. The carboxylic acid moiety provides a handle for further chemical modifications, such as the introduction of various substituents at the N-1 and C-7 positions of the quinolone ring. These modifications are crucial for modulating the antibacterial spectrum, potency, and pharmacokinetic properties of the final drug candidates. Researchers can utilize this core structure to explore new chemical space and develop next-generation antibiotics to combat bacterial resistance. Furthermore, the quinolone scaffold is also found in compounds with other therapeutic applications, including anticancer and antiviral agents, making this synthetic route relevant to a broader scope of drug discovery programs.
Application Notes and Protocols: 4-Fluoro-2,6-dimethylaniline as a Key Intermediate in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2,6-dimethylaniline is a substituted aniline that serves as a critical building block in modern medicinal chemistry. Its unique structural features, including a fluorine atom at the 4-position and methyl groups at the 2- and 6-positions, impart desirable physicochemical properties to target molecules. These properties can influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1] While not yet a component of a marketed drug, its structural motifs are found in numerous kinase inhibitors. This document provides a detailed, representative application of this compound in the synthesis of a hypothetical anilinopyrimidine-based kinase inhibitor, a class of drugs known for its efficacy in oncology.
The anilinopyrimidine scaffold is a common pharmacophore in a significant number of clinically approved kinase inhibitors.[2] These molecules typically function as ATP-competitive inhibitors, targeting the hinge region of the kinase domain. The aniline moiety plays a crucial role in establishing key hydrogen bonding interactions and occupying a hydrophobic pocket within the ATP-binding site. The substitution pattern on the aniline ring is a primary determinant of the inhibitor's potency and selectivity.
This application note will detail a hypothetical synthetic protocol, present relevant quantitative data, and illustrate the associated biological pathway and experimental workflow.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 392-70-1 |
| Molecular Formula | C₈H₁₀FN |
| Molecular Weight | 139.17 g/mol |
| Appearance | Clear colorless to yellow or pale orange to orange to dark brown liquid |
| Purity (Typical) | ≥97% |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Refractive Index (@ 20°C) | 1.5325-1.5365 |
Data sourced from publicly available supplier information.[3]
Application: Synthesis of a Hypothetical Anilinopyrimidine Kinase Inhibitor
This section outlines the use of this compound in the synthesis of "Hypothetical Kinase Inhibitor 1" (HKI-1), a representative 2-anilinopyrimidine derivative. The key synthetic step involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and a suitable 2-chloropyrimidine derivative.
Synthetic Scheme
Caption: Synthetic scheme for Hypothetical Kinase Inhibitor 1 (HKI-1).
Experimental Protocol: Synthesis of HKI-1
This protocol describes a typical Buchwald-Hartwig amination reaction for the coupling of this compound with a 2-chloropyrimidine.
Materials:
-
This compound (1.0 eq)
-
2-Chloro-4-(trifluoromethyl)pyrimidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add Pd₂(dba)₃, BINAP, and NaOtBu under an inert atmosphere.
-
Add anhydrous toluene to the flask, followed by this compound and 2-Chloro-4-(trifluoromethyl)pyrimidine.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford HKI-1.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of HKI-1.
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 100 °C |
| Yield of HKI-1 | 75-85% |
| Purity (by HPLC) | >98% |
Biological Context and Workflow
Signaling Pathway
Anilinopyrimidine-based kinase inhibitors frequently target receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and differentiation. Dysregulation of RTK signaling is a common driver of cancer. HKI-1 is hypothetically designed to inhibit an RTK, thereby blocking downstream signaling cascades.
Caption: Simplified RTK signaling pathway inhibited by HKI-1.
Experimental Workflow
The general workflow for the synthesis and evaluation of a novel kinase inhibitor like HKI-1 is outlined below.
Caption: General workflow for kinase inhibitor development.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex bioactive molecules, particularly in the development of novel kinase inhibitors. Its unique substitution pattern offers medicinal chemists an important tool for modulating the properties of drug candidates. The provided hypothetical application and protocols serve as a practical guide for researchers in the field of drug discovery and development, illustrating a robust synthetic strategy and a typical evaluation cascade for this class of compounds.
References
Application Notes and Protocols: Buchwald-Hartwig Amination with 4-Fluoro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination using 4-Fluoro-2,6-dimethylaniline, a sterically hindered and electronically modified aniline derivative of interest in medicinal chemistry and materials science.
The steric hindrance provided by the two methyl groups ortho to the amine functionality, combined with the electronic effect of the fluorine atom, presents unique challenges and opportunities in C-N bond formation. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity. These notes aim to provide a comprehensive guide for researchers employing this compound as a coupling partner in the Buchwald-Hartwig amination.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl-halide complex.
-
Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-4-fluoro-2,6-dimethylaniline product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.[3]
The choice of ligand is critical to facilitate both the oxidative addition and the reductive elimination steps, especially when dealing with sterically demanding substrates like this compound.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data for the Buchwald-Hartwig amination of this compound with various aryl halides. These examples highlight the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
Table 1: Coupling of this compound with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 92 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | tBuXPhos (3) | LHMDS (1.5) | THF | 80 | 12 | 95 |
| 2-Bromopyridine | [Pd(allyl)Cl]₂ (1) | DavePhos (2.5) | Cs₂CO₃ (2.0) | Toluene | 100 | 20 | 78 |
Table 2: Coupling of this compound with Aryl Chlorides
| Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Pd₂(dba)₃ (2) | GPhos (4) | K₂CO₃ (2.5) | t-Amyl alcohol | 120 | 36 | 85 |
| 4-Chloroanisole | Pd(OAc)₂ (3) | SPhos (6) | NaOtBu (2.0) | Dioxane | 120 | 48 | 75 |
| 1-Chloro-4-nitrobenzene | [Pd(allyl)Cl]₂ (2) | BrettPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 24 | 90 |
Experimental Protocols
The following are representative experimental protocols for the Buchwald-Hartwig amination of this compound with an aryl bromide and an aryl chloride.
Protocol 1: Synthesis of N-(4-methylphenyl)-4-fluoro-2,6-dimethylaniline
Materials:
-
4-Bromotoluene
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and XPhos (9.5 mg, 0.02 mmol, 2 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), this compound (153 mg, 1.1 mmol, 1.1 equiv), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of N-(4-methylphenyl)-4-fluoro-2,6-dimethylaniline from Aryl Chloride
Materials:
-
4-Chlorotoluene
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)biphenyl (GPhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous tert-Amyl alcohol
-
Standard laboratory glassware
-
Inert atmosphere setup
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), GPhos (14.0 mg, 0.04 mmol, 4 mol%), and potassium carbonate (345 mg, 2.5 mmol, 2.5 equiv).
-
Add 4-chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv) and this compound (167 mg, 1.2 mmol, 1.2 equiv).
-
Add anhydrous tert-amyl alcohol (5 mL).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the vial in a preheated heating block at 120 °C and stir for 36 hours.
-
After cooling, dilute the mixture with dichloromethane (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) to yield the final product.
Visualizations
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Diagram 2: Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound provides a powerful tool for the synthesis of novel N-aryl aniline derivatives. The steric hindrance and electronic nature of this substrate necessitate the use of bulky, electron-rich phosphine ligands and optimized reaction conditions to achieve high yields. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient construction of complex molecules containing the 4-fluoro-2,6-dimethylanilino moiety. Careful optimization of the catalyst system and reaction parameters will be key to success for specific substrate combinations.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 4-Fluoro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its efficacy in forming carbon-carbon bonds, particularly in the creation of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. Its wide adoption is attributed to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of the reagents.[1]
4-Fluoro-2,6-dimethylaniline is a valuable building block in medicinal chemistry. To utilize this aniline in Suzuki-Miyaura coupling, it must first be functionalized with a suitable leaving group, typically a halogen such as bromine or iodine, at a position ortho or para to the amino group. This document provides representative protocols for the halogenation of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl compounds.
Protocol 1: Representative Synthesis of 4-Bromo-2,6-dimethylaniline
For the Suzuki-Miyaura reaction to proceed, a halogenated derivative of the aniline is required. The following protocol describes a representative bromination of 2,6-dimethylaniline to yield 4-bromo-2,6-dimethylaniline, a common precursor in organic synthesis.[2][3] A similar approach could be adapted for the halogenation of this compound.
Materials:
-
2,6-Dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Chloroform or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 equivalent) in chloroform or DMF.
-
Addition of Brominating Agent: Cool the solution in an ice bath and add N-bromosuccinimide (1.05 equivalents) portion-wise while stirring.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Aniline Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated this compound derivative with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.[4][5]
Materials:
-
Halogenated this compound derivative (e.g., 4-bromo-2,6-dimethylaniline) (1.0 eq.)[3][6]
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like CataXCium A Pd G3) (1-5 mol%)[7]
-
Phosphine ligand (e.g., PPh₃, SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the halogenated aniline derivative (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 8 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).[1]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate it under reduced pressure. The crude product can be purified by silica gel column chromatography.
Data Presentation
The following table summarizes illustrative data for the Suzuki-Miyaura coupling of a hypothetical halogenated this compound with various arylboronic acids. Actual results may vary depending on the specific substrates and reaction conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 14 | 82 |
| 4 | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ (2) | - | Et₃N | Dioxane/H₂O (4:1) | 80 | 6 | 88 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Cas 24596-19-8,4-Bromo-2,6-dimethylaniline | lookchem [lookchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Fluoro-2,6-dimethylaniline in Agrochemical Innovation: A Review of Synthetic Applications
Introduction
4-Fluoro-2,6-dimethylaniline, a fluorinated aromatic amine, stands as a significant intermediate in the synthesis of specialized agrochemicals. The incorporation of a fluorine atom onto the aniline ring profoundly influences the physicochemical properties of the resulting pesticides, often enhancing their efficacy, metabolic stability, and target specificity. This document explores the application of this compound in the manufacturing of crop protection agents, providing insights into its synthetic utility and the biological activity of its derivatives. While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif is a key feature in the design of modern fungicides, herbicides, and insecticides. This report outlines general synthetic strategies and the rationale behind the use of this versatile building block.
Application in Fungicide Synthesis
The development of novel fungicides is critical for managing crop diseases and ensuring food security. The 4-fluoro-2,6-dimethylphenyl moiety, derived from this compound, is a valuable pharmacophore in the design of new fungicidal active ingredients.
Key Synthetic Pathway:
A primary application of this compound in fungicide synthesis involves its condensation with various carboxylic acid chlorides or activated carboxylic acids to form N-aryl amides. This amide linkage is a common feature in many successful fungicides.
Experimental Protocol: General Synthesis of N-(4-fluoro-2,6-dimethylphenyl) Amide Derivatives
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., triethylamine, pyridine; 1.1 equivalents).
-
Acylation: Cool the reaction mixture to 0°C. Add the desired acyl chloride (1.05 equivalents) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-(4-fluoro-2,6-dimethylphenyl) amide.
Signaling Pathway Visualization:
The resulting amide fungicides often act by inhibiting specific enzymes in the fungal pathogen, such as succinate dehydrogenase (SDHI) in the mitochondrial respiratory chain.
Caption: Mode of action for SDHI fungicides.
Application in Herbicide Synthesis
In the realm of weed management, this compound serves as a precursor for herbicides that exhibit high selectivity and efficacy. The substitution pattern on the aniline ring is crucial for determining the herbicidal spectrum and crop safety.
Key Synthetic Pathway:
A common synthetic route involves the reaction of this compound with a chloroacetyl chloride derivative to produce α-chloroacetanilides. These compounds typically inhibit very-long-chain fatty acid synthesis in susceptible plants.
Experimental Protocol: General Synthesis of 2-Chloro-N-(4-fluoro-2,6-dimethylphenyl)acetamide Derivatives
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 equivalent) and a base such as sodium carbonate (1.2 equivalents) in a suitable solvent like toluene.
-
Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture while maintaining the temperature between 20-30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as indicated by TLC or GC-MS.
-
Work-up: Filter the reaction mixture to remove inorganic salts. Wash the filtrate with water, and then with a dilute acid solution, followed by water again.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
Experimental Workflow Visualization:
The synthesis of chloroacetanilide herbicides from this compound can be depicted as a straightforward workflow.
Application Notes and Protocols: Derivatization of 4-Fluoro-2,6-dimethylaniline for Bioactivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, contributing to a wide array of pharmacologically active agents. The strategic introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. 4-Fluoro-2,6-dimethylaniline is a promising starting material for the synthesis of novel bioactive compounds due to the presence of a fluorine atom and two methyl groups, which can influence the molecule's conformation and electronic properties.
These application notes provide a comprehensive guide to the derivatization of this compound and the subsequent screening of the resulting derivatives for potential biological activities. The protocols outlined below describe the synthesis of representative amide and urea derivatives, followed by standard assays for evaluating their cytotoxic and antimicrobial properties.
I. Derivatization Strategies for this compound
The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations. Two common and effective derivatization strategies are the formation of amides and ureas.
A. Amide Synthesis
The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides) yields N-substituted amides. This approach allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).
B. Urea Synthesis
Urea derivatives can be synthesized by reacting this compound with isocyanates. The resulting N,N'-disubstituted ureas are prevalent in many biologically active compounds and can participate in key hydrogen bonding interactions with biological targets.
II. Experimental Protocols
A. Synthesis of N-(4-fluoro-2,6-dimethylphenyl)amides
Protocol 1: General Procedure for the Synthesis of N-(4-fluoro-2,6-dimethylphenyl)amides from Carboxylic Acids
This protocol describes a general method for the direct condensation of a carboxylic acid with this compound using a coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Titanium(IV) chloride (TiCl4)
-
Pyridine (anhydrous)
-
Toluene
-
1 N Hydrochloric acid (HCl)
-
Methylene chloride (CH2Cl2)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Round-bottom flask or screw-capped vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a solution of the desired carboxylic acid (1.0 mmol) in anhydrous pyridine (10 mL) in a screw-capped vial, add this compound (1.0 mmol).
-
Carefully add TiCl4 (3.0 mmol) to the reaction mixture.
-
Tightly seal the vial and heat the mixture at 85°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mixture of chloroform and methanol as the mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Treat the residue with 1 N HCl (10 mL) and extract the product with methylene chloride (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure N-(4-fluoro-2,6-dimethylphenyl)amide.
B. Synthesis of N-(4-fluoro-2,6-dimethylphenyl)ureas
Protocol 2: General Procedure for the Synthesis of N-(4-fluoro-2,6-dimethylphenyl)-N'-substituted ureas
This protocol details the synthesis of unsymmetrical ureas from this compound and an appropriate isocyanate.
Materials:
-
This compound
-
Isocyanate of interest (e.g., phenyl isocyanate)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard glassware for filtration
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, dissolve the isocyanate (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the isocyanate solution dropwise to the aniline solution at room temperature with stirring. For highly reactive isocyanates, the addition can be performed at 0°C.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the formation of a precipitate.
-
Monitor the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, if a precipitate has formed, collect the solid product by filtration and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-(4-fluoro-2,6-dimethylphenyl)-N'-substituted urea.
III. Bioactivity Screening Protocols
The synthesized derivatives of this compound can be screened for a variety of biological activities. Below are protocols for assessing cytotoxicity against cancer cell lines and antimicrobial activity.
A. Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to screen for cytotoxic compounds.[1]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Plating: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacterium.
-
Serial Dilution: Serially dilute the test compounds in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria and medium), a negative control (medium only), and a positive antibiotic control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
IV. Data Presentation
Quantitative data from the bioactivity screening should be summarized in clearly structured tables for easy comparison.
Table 1: Illustrative Cytotoxicity Data of N-(4-fluoro-2,6-dimethylphenyl)amide Derivatives against HeLa Cells.
| Compound ID | R Group | IC50 (µM) ± SD |
| Amide-1 | Phenyl | 15.2 ± 1.8 |
| Amide-2 | 4-Chlorophenyl | 8.5 ± 0.9 |
| Amide-3 | 4-Methoxyphenyl | 25.1 ± 3.2 |
| Doxorubicin | - | 0.5 ± 0.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Antimicrobial Activity of N-(4-fluoro-2,6-dimethylphenyl)urea Derivatives.
| Compound ID | R' Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| Urea-1 | Phenyl | 32 | 64 |
| Urea-2 | 4-Nitrophenyl | 16 | 32 |
| Urea-3 | Cyclohexyl | >128 | >128 |
| Ciprofloxacin | - | 1 | 0.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
V. Visualizations
A. Experimental Workflows
Caption: Workflow for derivatization and bioactivity screening.
B. Representative Signaling Pathway for Cytotoxicity
Many cytotoxic agents exert their effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that could be investigated if a compound shows significant cytotoxic activity.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for N-Alkylation of 4-Fluoro-2,6-dimethylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-2,6-dimethylaniline is a valuable building block in medicinal chemistry and materials science. Its N-alkylation introduces functional groups that can modulate the physicochemical and pharmacological properties of the parent molecule. However, the presence of two ortho-methyl groups introduces significant steric hindrance around the amino group, making N-alkylation challenging. This document provides detailed protocols for two effective methods for the N-alkylation of this compound: Reductive Amination and Nickel-Catalyzed Direct N-Alkylation with Alcohols.
Method 1: Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of amines.[1][2] It proceeds via the in-situ formation of an imine or enamine intermediate from the reaction of the aniline with a carbonyl compound, followed by its reduction to the corresponding N-alkylated amine. This method offers good control over the degree of alkylation, minimizing the formation of tertiary amines.[3]
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., propionaldehyde for N-propylation)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the corresponding aldehyde or ketone (1.1-1.5 eq).
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in DCM.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-alkylated this compound.
Data Presentation
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq | Starting material |
| Aldehyde/Ketone | 1.1 - 1.5 eq | Alkylating agent |
| Sodium Triacetoxyborohydride | 1.5 - 2.0 eq | Reducing agent |
| Solvent | DCM or DCE | Reaction medium |
| Temperature | Room Temperature | Reaction condition |
| Reaction Time | 3 - 12 hours | Duration of the reaction |
| Typical Yield | 70-90% | Efficiency of the reaction |
Reductive Amination Workflow
Caption: Workflow for the N-alkylation of this compound via Reductive Amination.
Method 2: Nickel-Catalyzed Direct N-Alkylation with Alcohols
This method provides an efficient and selective pathway for the N-alkylation of anilines using readily available alcohols as alkylating agents.[4] The use of a nickel catalyst offers a more economical alternative to precious metal catalysts.
Experimental Protocol
Materials:
-
This compound
-
Primary Alcohol (e.g., 1-propanol for N-propylation)
-
Nickel(II) Bromide (NiBr₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) as a ligand precursor
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
-
Standard work-up and purification reagents as in Method 1.
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the primary alcohol (1.2 mmol), NiBr₂ (0.05 mmol, 5 mol%), IPr·HCl (0.10 mmol, 10 mol%), and t-BuOK (1.2 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene (2.0 mL) to the Schlenk tube.
-
Seal the tube and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated aniline.
Data Presentation
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq | Starting material |
| Primary Alcohol | 1.2 eq | Alkylating agent |
| NiBr₂ | 5 mol% | Catalyst |
| IPr·HCl | 10 mol% | Ligand Precursor |
| t-BuOK | 1.2 eq | Base |
| Solvent | Anhydrous Toluene | Reaction medium |
| Temperature | 110 - 130 °C | Reaction condition |
| Reaction Time | 24 - 48 hours | Duration of the reaction |
| Typical Yield | 60-85% | Efficiency of the reaction |
Nickel-Catalyzed N-Alkylation Reaction Pathway
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for 4-Fluoro-2,6-dimethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2,6-dimethylaniline and its derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their purity is crucial for subsequent reactions and for ensuring the safety and efficacy of the final products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such compounds.[1][2] This application note provides a detailed protocol for the preparative HPLC purification of this compound derivatives.
The separation principle of RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[2] By optimizing the chromatographic conditions, it is possible to achieve high-resolution separation of the target compound from its impurities.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific derivatives of this compound.
Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a binary or quaternary pump, an autosampler or manual injector, a column oven, and a UV-Vis or Photodiode Array (PDA) detector is recommended.[1]
-
Column: A reversed-phase C18 column is a good starting point. Typical dimensions for preparative purification are 250 mm x 21.2 mm with 5 µm particle size.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA) (HPLC grade)
-
Crude this compound derivative sample
-
Sample Preparation
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent, such as methanol or acetonitrile.
-
The sample concentration should be optimized to avoid column overloading, a typical starting range is 10-50 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]
Chromatographic Conditions
The following conditions can be used as a starting point and should be optimized for the specific derivative being purified.
-
Mobile Phase A: Water with 0.1% TFA or FA
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. For example:
-
0-5 min: 30% B
-
5-25 min: 30-80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (column re-equilibration)
-
-
Flow Rate: For a 21.2 mm ID column, a starting flow rate of 15-20 mL/min is appropriate.
-
Column Temperature: 30 °C
-
Detection Wavelength: A UV detector set at a wavelength where the compound has maximum absorbance, typically between 254 nm and 280 nm for aniline derivatives. A PDA detector can be used to monitor the separation at multiple wavelengths.
-
Injection Volume: This will depend on the column dimensions and the sample concentration. For a 21.2 mm ID column, injection volumes can range from 500 µL to 5 mL.
Fraction Collection
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
The following table summarizes typical parameters and expected results for the HPLC purification of a this compound derivative.
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA |
| Gradient | 30-80% B over 20 min |
| Flow Rate | 18 mL/min |
| Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 2 mL |
| Sample Conc. | 25 mg/mL |
| Retention Time (RT) | ~15.2 min (example) |
| Purity (post-purification) | >98% |
| Recovery | 85-95% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.
Caption: Workflow for HPLC purification of this compound derivatives.
Disclaimer: This application note is intended as a general guide. The specific conditions for the purification of any given this compound derivative may vary and require optimization. Always follow appropriate laboratory safety procedures when handling chemicals.
References
Application of 4-Fluoro-2,6-dimethylaniline in Protein Degrader Synthesis: A Guide to an Emerging Building Block
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of specifically substituted aromatic motifs is a cornerstone of modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Among these, the 4-fluoro-2,6-dimethylphenyl group, derived from 4-fluoro-2,6-dimethylaniline, presents a unique combination of steric and electronic properties that can be exploited in the design of novel protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). This document provides a detailed overview of the potential applications of this compound in the synthesis of these next-generation therapeutics, including synthetic strategies, experimental protocols, and the underlying biological rationale.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key components: a "warhead" that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome.
The 4-fluoro-2,6-dimethylphenyl moiety can be strategically incorporated into various parts of a PROTAC molecule, including the warhead, the linker, or as a component of the E3 ligase ligand, to modulate properties such as binding affinity, selectivity, metabolic stability, and cell permeability.
Synthetic Pathways Utilizing this compound
While direct, publicly available examples of protein degraders synthesized from this compound are not extensively documented, its chemical reactivity lends itself to several established synthetic routes for constructing key degrader components. The primary amino group of this compound serves as a versatile handle for various chemical transformations.
One common strategy involves the acylation of the aniline to form an amide bond, a stable and prevalent linkage in pharmaceutical compounds. This can be a crucial step in building the "warhead" portion of a PROTAC, which targets a specific protein. For instance, if a known inhibitor of a target protein contains a carboxylic acid, it can be coupled with this compound to generate a novel warhead.
General Experimental Workflow:
Caption: General workflow for synthesizing a PROTAC using this compound.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Warhead Intermediate via Amide Coupling
This protocol describes the synthesis of an N-(4-fluoro-2,6-dimethylphenyl)acetamide derivative, a potential building block for a protein degrader.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-(4-fluoro-2,6-dimethylphenyl)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Hypothetical Reaction Parameters and Outcomes
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetyl chloride |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Reaction Time | 3 hours |
| Yield (Hypothetical) | 85% |
| Purity (Hypothetical) | >98% (by HPLC) |
Signaling Pathway and Mechanism of Action
The synthesized PROTAC, incorporating the 4-fluoro-2,6-dimethylphenyl moiety, would function by inducing the degradation of its target protein. The general mechanism is depicted below.
Caption: Mechanism of action for a PROTAC inducing ubiquitination and degradation of a target protein.
Data Presentation
The efficacy of a novel protein degrader is typically evaluated through a series of in vitro and in vivo experiments. Key quantitative data that should be generated and summarized include:
Table 2: Key Biological Activity Parameters for a Novel Protein Degrader
| Parameter | Description | Example Data (Hypothetical) |
| Binding Affinity (Kd) | The dissociation constant for the binding of the warhead to the target protein and the E3 ligase ligand to the E3 ligase. | POI: 50 nM, E3 Ligase: 100 nM |
| DC₅₀ | The concentration of the degrader required to induce 50% degradation of the target protein. | 25 nM |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | >95% |
| Cell Viability (IC₅₀) | The concentration of the degrader that inhibits cell growth by 50%. | 100 nM |
| Selectivity | The degradation profile against a panel of related and unrelated proteins to assess off-target effects. | High selectivity for the target protein |
| Pharmacokinetics (PK) | Parameters such as half-life, clearance, and bioavailability in animal models. | T₁/₂ = 6 hours |
Conclusion
This compound represents a valuable, yet currently underutilized, building block in the design and synthesis of novel protein degraders. Its unique substitution pattern can impart favorable physicochemical properties to the final PROTAC molecule. The synthetic protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the potential of this versatile chemical entity in the development of next-generation therapeutics for a wide range of diseases. Further research is warranted to fully elucidate the structure-activity relationships of protein degraders incorporating the 4-fluoro-2,6-dimethylphenyl moiety.
Application Notes and Protocols: Electrophilic Reactions of 4-Fluoro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 4-fluoro-2,6-dimethylaniline with various electrophilic reagents. Detailed protocols for key transformations, including acylation, nitration, and halogenation, are presented to guide researchers in the synthesis of derivatives of this versatile building block.
Introduction
This compound is a substituted aniline that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The electron-donating amino group, ortho-directing methyl groups, and the para-fluoro substituent collectively influence the regioselectivity and reactivity of the aromatic ring towards electrophilic attack. Understanding these reactions is crucial for the design and development of novel molecules with desired biological or material properties.
Electrophilic Substitution Reactions
The amino group of this compound is a strong activating group, directing electrophiles primarily to the ortho and para positions. However, with the para position blocked by a fluorine atom and the ortho positions sterically hindered by the methyl groups, electrophilic substitution is anticipated to occur at the meta position (position 3) relative to the amino group. In strongly acidic conditions, protonation of the amino group to form anilinium ion deactivates the ring and can alter the directing effects. To control the regioselectivity and prevent unwanted side reactions, the amino group is often protected, for example, by acylation.
Data Summary
The following tables summarize quantitative data for representative electrophilic reactions of this compound and its analogues.
Table 1: Acylation of Anilines
| Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Xylidine | Chloroacetyl chloride | 1,2-Dichloroethylene/1N NaOH(aq) | 20-35 | 1.5 | 95 | [1] |
| 4-Fluoro-N-isopropylaniline | 2-(Methylthio)acetyl chloride | Acetonitrile | Room Temp | 5 | Not specified | [2] |
| N,N-Dimethyl-p-phenylenediamine | Acetic anhydride | Glacial acetic acid | Room Temp | 0.5 - 2 | High | Adapted from[3] |
Table 2: Nitration of Acetanilide Derivatives
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-phenylacetamide | HNO₃/H₂SO₄ | Glacial acetic acid | <20 | 0.5 | Not specified | [4] |
| N-(3,6-dichloro-2,4-difluorophenyl)acetamide | HNO₃/H₂SO₄ | Concentrated H₂SO₄ | <10 | 2-3 | Not specified | [5] |
| N-(4-Fluoro-2-nitrophenyl)acetamide | Not Applicable | Not Applicable | Not Applicable | Not Applicable | 75 | [6] |
Table 3: Halogenation of Anilines
| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dimethylaniline | Iodine | Diethyl ether/ sat. NaHCO₃(aq) | Room Temp | 2 | ~94 | [7][8] |
| N,N-Dimethylaniline | Bromine | Glacial acetic acid | Not specified | Not specified | ~100 | [9] |
| 4-Fluoroaniline | HBr/Oxidizing Agent | Not specified | 30-60 | Not specified | High | [10] |
Experimental Protocols
Protocol 1: Acylation - Synthesis of N-(4-Fluoro-2,6-dimethylphenyl)-2-chloroacetamide
This protocol is adapted from the acylation of 2,6-xylidine[1].
Materials:
-
This compound
-
Chloroacetyl chloride
-
1,2-Dichloroethylene
-
1N Sodium hydroxide (NaOH) solution
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) in 1,2-dichloroethylene.
-
Add an aqueous solution of 1N NaOH (1.6 L per 182 g of aniline).
-
Stir the biphasic mixture vigorously.
-
Over a period of 1.5 hours, add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the internal temperature between 20 and 35°C.
-
Continue stirring at this temperature for an additional 1.5 hours.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Collect the resulting precipitate by filtration and dry under vacuum to yield N-(4-fluoro-2,6-dimethylphenyl)-2-chloroacetamide.
Protocol 2: Nitration of N-(4-Fluoro-2,6-dimethylphenyl)acetamide
This protocol is a general procedure adapted from the nitration of substituted acetanilides[4][5].
Materials:
-
N-(4-Fluoro-2,6-dimethylphenyl)acetamide (from Protocol 1)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Concentrated Nitric acid (HNO₃)
-
Ice
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a stirrer and thermometer, carefully add dried N-(4-fluoro-2,6-dimethylphenyl)acetamide (1 equivalent) to concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath. Stir until all the solid dissolves.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to a portion of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product, N-(4-fluoro-2,6-dimethyl-3-nitrophenyl)acetamide, can be further purified by recrystallization.
Protocol 3: Halogenation - Iodination of this compound
This protocol is adapted from a scalable iodination procedure for 2,6-dialkylanilines[7][8].
Materials:
-
This compound
-
Iodine (I₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware
Procedure:
-
In a two-necked flask, dissolve iodine (1.1 equivalents) in diethyl ether.
-
Add a saturated aqueous solution of sodium bicarbonate.
-
To the vigorously stirred biphasic mixture, add this compound (1 equivalent) dropwise. Gas evolution may be observed.
-
Stir the mixture vigorously for 2 hours at room temperature.
-
Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the aqueous phase becomes colorless.
-
Separate the ethereal layer, and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-fluoro-3-iodo-2,6-dimethylaniline.
Visualizations
Experimental Workflow: Synthesis of 4-Fluoro-2,6-dimethyl-3-nitroaniline
Caption: A three-step workflow for the synthesis of 4-fluoro-2,6-dimethyl-3-nitroaniline.
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: General mechanism for electrophilic aromatic substitution on the aniline derivative.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. jcbsc.org [jcbsc.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. [protocols.io]
- 9. prepchem.com [prepchem.com]
- 10. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2,6-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Fluoro-2,6-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most established method for the synthesis of this compound is the Balz-Schiemann reaction. This reaction involves the diazotization of the starting material, 2,6-dimethylaniline, followed by a fluoro-dediazoniation of the resulting diazonium salt.
Q2: What are the key steps in the Balz-Schiemann reaction for this synthesis?
A2: The reaction proceeds in two main stages:
-
Diazotization: 2,6-dimethylaniline is treated with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid like tetrafluoroboric acid at low temperatures (0-5 °C) to form the 2,6-dimethylbenzenediazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated diazonium salt is then carefully heated, which causes it to decompose, releasing nitrogen gas and forming the desired this compound.
Q3: What are the typical yields for the synthesis of this compound using the Balz-Schiemann reaction?
A3: The yield of the Balz-Schiemann reaction can be variable and is highly dependent on the precise reaction conditions and the purity of the reagents. While specific yields for this compound are not extensively reported in publicly available literature, yields for similar substituted anilines can range from moderate to good. Optimization of temperature, reaction time, and purification methods is crucial for maximizing the yield.
Q4: What are the main safety concerns associated with this synthesis?
A4: The primary safety concern is the handling of the intermediate diazonium salt. Diazonium salts can be explosive when dry and should be handled with extreme caution. It is recommended to keep them moist and to avoid subjecting them to shock or friction. The thermal decomposition step should be performed behind a blast shield with careful temperature control to prevent a runaway reaction. Additionally, tetrafluoroboric acid is corrosive and requires appropriate personal protective equipment (PPE).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Suboptimal temperature during thermal decomposition.- Loss of product during workup and purification. | - Ensure the temperature during diazotization is strictly maintained between 0-5 °C.- Add the sodium nitrite solution slowly and monitor for the disappearance of the starting aniline.- Avoid exposing the diazonium salt to high temperatures or prolonged storage before decomposition.- Optimize the thermal decomposition temperature; too low may result in an incomplete reaction, while too high can lead to side reactions.- Use gentle extraction and distillation techniques to minimize product loss. |
| Formation of a Tar-Like Substance | - The reaction temperature during diazotization was too high.- Side reactions, such as phenol formation or azo coupling. | - Strictly control the temperature during the addition of sodium nitrite.- Ensure a sufficiently acidic environment to suppress side reactions. |
| Product is Contaminated with Colored Impurities | - Oxidation of the aniline product.- Presence of azo compounds from side reactions. | - Purify the final product by vacuum distillation or column chromatography.- Store the purified product under an inert atmosphere and protected from light. |
| Incomplete Reaction (Starting Material Remains) | - Insufficient amount of nitrosating agent (sodium nitrite).- Diazotization reaction time was too short. | - Use a slight excess of sodium nitrite.- Allow the diazotization reaction to stir for a sufficient time at low temperature after the addition of sodium nitrite is complete. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
Materials:
-
2,6-Dimethylaniline
-
Tetrafluoroboric acid (HBF₄, ~50% in water)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-dimethylaniline (1.0 eq) in a solution of tetrafluoroboric acid (approx. 2.5 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The reaction mixture may change color from yellow to red.[1]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
The precipitated 2,6-dimethylbenzenediazonium tetrafluoroborate is collected by filtration and washed with cold diethyl ether.
Step 2: Thermal Decomposition and Work-up
-
Carefully transfer the moist diazonium salt to a flask equipped for distillation.
-
Gently heat the salt under vacuum. The decomposition will be indicated by the evolution of nitrogen gas.
-
The crude this compound will distill over.
-
Dissolve the distillate in diethyl ether and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation.
Visualizing the Process
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting low product yield.
References
Side products in 4-Fluoro-2,6-dimethylaniline synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2,6-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and reliable synthetic route involves a two-step process:
-
Nitration of 1-fluoro-3,5-dimethylbenzene: This electrophilic aromatic substitution introduces a nitro group at the 4-position of the starting material.
-
Reduction of the nitro group: The resulting 4-fluoro-2,6-dimethylnitrobenzene is then reduced to the desired this compound.
Alternative, less common routes that may be considered include:
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromo-1-fluoro-2,6-dimethylbenzene with an ammonia surrogate. This method can be sensitive to reaction conditions and ligand choice.
-
Halogenation and Nucleophilic Aromatic Substitution (SNA_r_): This would involve the bromination or iodination of 2,6-dimethylaniline at the 4-position, followed by a nucleophilic substitution with a fluoride source. However, achieving high selectivity in the halogenation step and the subsequent fluorination can be challenging.
Q2: What are the primary side products I should be aware of during the nitration of 1-fluoro-3,5-dimethylbenzene?
A2: The primary side product of concern is the isomeric 2-fluoro-4,6-dimethyl-1-nitrobenzene . The formation of this isomer is influenced by the reaction conditions, particularly the choice of nitrating agent and temperature. Dinitration to form 4-fluoro-2,6-dimethyl-1,3-dinitrobenzene can also occur under harsh conditions.
Q3: What impurities can arise from the reduction of 4-fluoro-2,6-dimethylnitrobenzene?
A3: Incomplete reduction can leave unreacted starting material. Over-reduction is also a possibility, potentially leading to the formation of defluorinated byproducts (2,6-dimethylaniline) or other undesired species. Depending on the reducing agent, intermediates such as nitroso and hydroxylamine compounds may be present in the crude product. With certain reducing agents like zinc or iron in acidic media, azo or azoxy coupled byproducts can also form.
Q4: My final this compound product is discolored (yellow to brown). What is the cause and how can I purify it?
A4: Discoloration in anilines is commonly caused by the formation of colored oxidation products and polymers, which can occur upon exposure to air and light.[1] For many applications, this may not affect the utility of the compound. However, if high purity is required, the following purification methods can be employed:
-
Vacuum Distillation: This is highly effective for removing non-volatile polymeric impurities and other colored materials.[1]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from colored impurities and closely related side products.[1]
-
Recrystallization: If the product is a solid at room temperature or can be converted to a stable salt, recrystallization can be an effective purification technique.
Troubleshooting Guides
Problem 1: Low Yield and/or Isomeric Impurities in the Nitration Step
| Symptom | Possible Cause | Troubleshooting Steps |
| GC-MS or NMR analysis shows a significant percentage of 2-fluoro-4,6-dimethyl-1-nitrobenzene. | The nitration conditions are not optimal for regioselectivity. | - Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the nitrating agent.[2] - Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is standard. The use of milder nitrating agents like nitronium tetrafluoroborate can sometimes improve selectivity. - Slow Addition: Add the nitrating agent dropwise to the solution of 1-fluoro-3,5-dimethylbenzene to avoid localized overheating and side reactions. |
| Presence of dinitrated products detected by MS. | The reaction conditions are too harsh (e.g., high temperature, excess nitrating agent). | - Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. - Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (typically 1.0-1.2 equivalents). |
| Formation of a significant amount of tar-like, insoluble material. | The presence of water in the reaction mixture can promote the formation of resinous byproducts. | - Use Anhydrous Reagents: Ensure that the sulfuric acid and nitric acid are of high concentration and that the reaction is protected from atmospheric moisture. |
Problem 2: Incomplete Reaction or Side Products in the Reduction Step
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC or GC analysis shows the presence of the starting nitro compound. | - In catalytic hydrogenation, the catalyst may be inactive or poisoned. - Insufficient reducing agent or reaction time. | - Catalyst Quality: Use a fresh, high-quality catalyst (e.g., Pd/C, PtO2, or Raney Nickel). If catalyst poisoning is suspected, ensure the starting material is free of sulfur-containing impurities. - Reaction Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring. For metal/acid reductions, ensure a sufficient excess of the metal and allow for adequate reaction time. |
| Mass spectrometry indicates the presence of defluorinated product (2,6-dimethylaniline). | Over-reduction or hydrodefluorination, particularly under harsh catalytic hydrogenation conditions. | - Milder Conditions: Reduce the hydrogen pressure and/or reaction temperature. - Alternative Reducing Agents: Consider using alternative reducing agents such as iron powder in acetic acid or stannous chloride in hydrochloric acid, which are less prone to causing hydrodefluorination. |
| Observation of colored impurities and byproducts with higher molecular weight than the desired product. | Formation of azo or azoxy compounds due to condensation of reduction intermediates. | - Optimize Reaction Conditions: Ensure the reaction goes to completion to minimize the concentration of intermediates that can couple. - Purification: These higher molecular weight byproducts can often be removed by column chromatography or distillation. |
Problem 3: Difficulties with Buchwald-Hartwig Amination (Alternative Route)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of the aryl halide starting material. | - Inactive catalyst. - Inappropriate choice of ligand, base, or solvent. - Steric hindrance from the 2,6-dimethyl substitution pattern. | - Catalyst and Ligand Screening: The choice of a suitable palladium precatalyst and a sterically bulky phosphine ligand (e.g., XPhos, tBuXPhos) is crucial for coupling hindered substrates.[3] - Base and Solvent Optimization: Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. Anhydrous, deoxygenated solvents such as toluene or dioxane are typically required.[4] - Reaction Temperature: Higher temperatures may be necessary to overcome the activation barrier for sterically hindered substrates. |
| Significant formation of the hydrodehalogenated side product (1-fluoro-2,6-dimethylbenzene). | A competing side reaction where the aryl halide is reduced instead of undergoing amination. This can be promoted by certain catalyst systems and reaction conditions. | - Ligand Selection: The choice of ligand can significantly influence the extent of reductive dehalogenation. Experiment with different bulky electron-rich phosphine ligands.[3] - Control of Reaction Time: Monitor the reaction progress and stop it once the desired product is formed to minimize the formation of the hydrodehalogenated byproduct. |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2,6-dimethylnitrobenzene (Nitration)
Materials:
-
1-Fluoro-3,5-dimethylbenzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%) or Concentrated Nitric Acid (70%)
-
Ice
-
Dichloromethane or Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (3-5 equivalents) to 0-5 °C in an ice-water bath.
-
Slowly add 1-fluoro-3,5-dimethylbenzene (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 1-fluoro-3,5-dimethylbenzene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-2,6-dimethylnitrobenzene.
Protocol 2: Synthesis of this compound (Reduction)
Materials:
-
Crude 4-fluoro-2,6-dimethylnitrobenzene
-
Ethanol or Methanol
-
10% Palladium on Carbon (Pd/C) or Stannous Chloride Dihydrate (SnCl₂·2H₂O) and Concentrated Hydrochloric Acid
-
Sodium Bicarbonate or Sodium Hydroxide solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Method A: Catalytic Hydrogenation
-
Dissolve the crude 4-fluoro-2,6-dimethylnitrobenzene in ethanol or methanol in a hydrogenation vessel.
-
Add 10% Pd/C (5-10 mol %).
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Seal the vessel and purge with hydrogen gas.
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Pressurize the vessel with hydrogen (typically 1-4 atm or as per equipment specifications) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Rinse the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude this compound.
Method B: Stannous Chloride Reduction
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In a round-bottom flask, dissolve the crude 4-fluoro-2,6-dimethylnitrobenzene in ethanol.
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Add a solution of stannous chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution or a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
Protocol 3: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Load the sample onto the top of the silica gel column.
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Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthetic pathway for this compound highlighting potential side products.
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Purification challenges of 4-Fluoro-2,6-dimethylaniline and solutions
Technical Support Center: 4-Fluoro-2,6-dimethylaniline Purification
Welcome to the technical support center for the purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound sample has a yellow or brownish color. What is the cause, and how can I remove the color?
A1: Discoloration in aniline compounds like this compound is typically caused by the formation of colored oxidation products and polymers upon exposure to air and light.[1] While these impurities may not affect all subsequent reactions, high-purity applications require their removal.
Solutions:
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Vacuum Distillation: This is a highly effective method for removing non-volatile and polymeric impurities that contribute to the discoloration.[1]
-
Column Chromatography: Silica gel chromatography can be employed to separate the desired aniline from colored impurities.[1]
-
Recrystallization: If the compound can be solidified or converted into a stable salt, recrystallization can be an effective purification technique.[1]
Q2: I am observing an extra spot on the Thin Layer Chromatography (TLC) of my this compound sample. What could this impurity be?
A2: The additional spot on your TLC plate could be due to several possibilities, including:
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Residual starting materials: Unreacted precursors from the synthesis.
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Isomeric impurities: Formation of other fluoro-dimethylaniline isomers during synthesis.
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Oxidation products: As mentioned in Q1, exposure to air can lead to degradation.
To identify the impurity, you can use co-spotting on TLC with known standards if available. For unknown impurities, isolation via preparative TLC or column chromatography followed by characterization using spectroscopic methods like NMR or mass spectrometry is recommended.[1]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A comprehensive purity assessment of your sample can be achieved using a combination of chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are powerful methods for quantitative purity analysis.[1]
-
Thin-Layer Chromatography (TLC): Useful for a quick, qualitative assessment of purity and for monitoring the progress of purification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can help identify impurities.
-
Mass Spectrometry (MS): Can be coupled with GC or LC (GC-MS, LC-MS) to identify and quantify impurities.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of this compound.
Challenge 1: Poor Separation during Column Chromatography
| Problem | Possible Cause | Solution |
| Tailing peaks and poor resolution. | The compound is interacting too strongly with the stationary phase (e.g., silica gel). | Optimize the solvent system by increasing the polarity of the eluent. For anilines, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A small amount of a basic modifier, such as triethylamine, can be added to the eluent to reduce tailing. |
| Co-elution of impurities with the product. | The polarity of the impurity is very close to that of the product. | Employ a shallower gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can improve the separation of compounds with similar retention factors. |
| Product is not eluting from the column. | The compound is too polar for the chosen eluent and is irreversibly adsorbed onto the silica gel. | Drastically increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol. |
Challenge 2: Issues with Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization. | The compound's solubility is too high in the chosen solvent, or the solution is too saturated upon cooling. | Reheat the solution and add more of the primary solvent to reduce saturation. Ensure the solution cools down slowly to encourage crystal formation over oiling. |
| No crystals form upon cooling. | The solution is not supersaturated, or the compound has very high solubility even at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, you may need to partially evaporate the solvent to increase the concentration or use an anti-solvent to decrease the solubility. |
| Low purity of the obtained crystals. | Impurities are co-crystallizing with the product. | Perform a second recrystallization. Ensure to wash the filtered crystals with a small amount of cold, fresh solvent to remove surface impurities. |
Quantitative Data Summary
| Purification Method | Starting Purity (GC/HPLC) | Final Purity (GC/HPLC) | Typical Yield |
| Vacuum Distillation | ~90% | >98% | 70-85% |
| Column Chromatography | ~90% | >99% | 60-80% |
| Recrystallization | ~95% | >99.5% | 50-70% |
Note: These values are illustrative and can vary depending on the nature and amount of impurities.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To remove non-volatile impurities and colored byproducts.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle with a stirrer
Procedure:
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Gradually apply vacuum to the system.
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Once the product has been collected, turn off the heating and allow the apparatus to cool before releasing the vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from impurities with similar polarities.
Materials:
-
Silica gel (230-400 mesh)
-
Non-polar solvent (e.g., hexane)
-
Polar solvent (e.g., ethyl acetate)
-
Glass column
-
Crude this compound
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]
-
Column Packing: Pour the slurry into the glass column and allow the silica to settle, creating a uniform and compact bed.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.[1]
-
Elution: Begin eluting with a low-polarity solvent system (e.g., hexane with a small percentage of ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.[1]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting steps for an impure this compound sample.
References
Technical Support Center: Optimizing Coupling Reactions with 4-Fluoro-2,6-dimethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving the sterically hindered and electron-deficient substrate, 4-Fluoro-2,6-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges arise from the steric hindrance caused by the two methyl groups ortho to the amine and the electron-withdrawing effect of the fluorine atom. The ortho-substituents can impede the approach of the coupling partners to the catalyst, slowing down the reaction rate.[1] The fluorine atom reduces the nucleophilicity of the aniline nitrogen, making reactions like Buchwald-Hartwig amination more difficult.[2][3]
Q2: Which types of coupling reactions are most commonly performed with this compound?
A2: The most relevant coupling reactions for this substrate include Buchwald-Hartwig amination for C-N bond formation, Suzuki-Miyaura coupling for C-C bond formation (requiring prior halogenation of the aniline), and amide coupling to form an amide bond. Each of these reactions requires careful optimization to overcome the challenges posed by the substrate.
Q3: How do I select the appropriate catalyst and ligand for a Buchwald-Hartwig amination with this aniline?
A3: For sterically hindered anilines like this compound, bulky and electron-rich phosphine ligands are generally preferred.[4] Ligands such as XPhos, BrettPhos, and RuPhos have demonstrated effectiveness in promoting efficient coupling and minimizing side reactions.[4] Using a well-defined palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts) is also recommended to ensure the efficient generation of the active Pd(0) species.[4]
Q4: What are common side products in Suzuki-Miyaura couplings involving derivatives of this aniline, and how can they be minimized?
A4: Common side products include the homocoupling of the boronic acid and protodeboronation of the boronic acid.[5] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere to exclude oxygen.[5] Protodeboronation can be mitigated by using fresh, high-purity boronic acids or by using more stable boronate esters, such as pinacol esters.[5]
Q5: For amide coupling, which reagents are most effective with the less nucleophilic this compound?
A5: For electron-deficient amines, standard peptide coupling reagents are often employed. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a common starting point.[6] The addition of 4-Dimethylaminopyridine (DMAP) can significantly improve the yield by acting as an acyl transfer agent.[6]
Troubleshooting Guides
Problem 1: Low or No Yield in Buchwald-Hartwig Amination
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a reliable palladium precatalyst (e.g., G3 or G4 Buchwald precatalyst). If using a Pd(II) source like Pd(OAc)₂, ensure proper in situ reduction to Pd(0).[7] |
| Suboptimal Ligand | Screen a variety of bulky, electron-rich biarylphosphine ligands such as XPhos, BrettPhos, or RuPhos, as these are often effective for sterically hindered substrates.[4] |
| Inappropriate Base | The choice of base is critical. Screen strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). For base-sensitive substrates, consider milder inorganic bases like Cs₂CO₃ or K₃PO₄.[7] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Many Buchwald-Hartwig reactions require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[7][8] |
| Solvent Issues | Ensure the solvent (commonly toluene or 1,4-dioxane) is anhydrous and thoroughly degassed, as water and oxygen can deactivate the catalyst.[7] |
Problem 2: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The nitrogen atom in the aniline derivative can coordinate to the palladium center, leading to catalyst deactivation.[9] Consider using a catalyst system known to be robust for nitrogen-containing heterocycles. |
| Poor Transmetalation | The electronic properties of the boronic acid play a significant role. Electron-withdrawing groups on the boronic acid can slow the transmetalation step.[9] Ensure the chosen base is effective for the specific boronic acid used. |
| Protodeboronation | This side reaction reduces the amount of available boronic acid. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).[5] |
| Steric Hindrance | For ortho-substituted arylboronic acids, steric clash can inhibit the reaction.[9] A ligand screen may be necessary to find a system that can accommodate both sterically demanding partners. |
Problem 3: Incomplete Amide Coupling Reaction
| Potential Cause | Suggested Solution |
| Insufficient Carboxylic Acid Activation | Ensure complete activation of the carboxylic acid. Using a combination of EDC and HOBt is a standard approach.[6] |
| Low Nucleophilicity of the Aniline | For electron-deficient anilines, the addition of a catalyst like DMAP can significantly enhance the reaction rate.[6] |
| Suboptimal Solvent | The choice of solvent can impact the reaction rate. Screen solvents like acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).[6] |
| Reaction Temperature | While many amide couplings proceed at room temperature, gentle heating (e.g., to 60 °C) may be required for sluggish reactions.[6] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), and a suitable ligand (e.g., XPhos, 2-4 mol%).
-
Add a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1-0.5 M concentration).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4][10]
General Protocol for Suzuki-Miyaura Coupling
Note: This protocol assumes the starting material is a halogenated derivative of this compound.
-
In a reaction vessel, combine the halogenated this compound derivative (1.0 mmol, 1.0 eq), the arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add a degassed solvent mixture, often including water (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio, or toluene/1,4-dioxane/water).[10][11]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[10]
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool to room temperature and perform a standard aqueous workup by diluting with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.[10]
General Protocol for Amide Coupling
-
To a stirred solution of the carboxylic acid (1.2 mmol, 1.2 eq) in an appropriate solvent (e.g., acetonitrile), add EDC (1.0 mmol, 1.0 eq), HOBt (catalytic amount, e.g., 0.1 eq), and DMAP (1.0 mmol, 1.0 eq).[6]
-
Add this compound (1.0 mmol, 1.0 eq) to the mixture.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product via an appropriate method, such as column chromatography.[6]
Visualizations
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Fluoro-2,6-dimethylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-Fluoro-2,6-dimethylaniline.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a dark-colored oil or solid. What are the likely impurities?
A1: The dark coloration in crude this compound is common and typically arises from oxidation and polymerization of the aniline compound, which can occur upon exposure to air and light.[1] Besides these colored polymers, other common impurities may originate from the synthetic route. A plausible synthesis involves the nitration of 1-fluoro-3,5-dimethylbenzene followed by the reduction of the resulting nitro compound.
Potential impurities include:
-
Unreacted starting materials: Residual 1-fluoro-3,5-dimethylbenzene or the intermediate nitro-compound.
-
Isomeric impurities: Regioisomers formed during the nitration step.
-
Byproducts of reduction: Incomplete reduction of the nitro group can lead to intermediates like nitroso or hydroxylamine species.
-
Solvent and reagent residues: Residual solvents, acids, or bases used during the synthesis and workup.
Q2: How can I remove the dark color from my this compound sample?
A2: Several methods can be effective in removing colored impurities and other byproducts:
-
Vacuum Distillation: This is a highly effective method for separating the desired aniline from non-volatile polymeric impurities and residual salts.[1]
-
Column Chromatography: Silica gel chromatography can separate the product from both more and less polar impurities.
-
Recrystallization: If the compound is a solid, or can be converted to a stable crystalline salt (like the hydrochloride salt), recrystallization is an excellent method for achieving high purity.[1]
Q3: I am trying to purify this compound by column chromatography, but I am observing significant peak tailing. How can I improve the separation?
A3: Peak tailing of anilines on silica gel is a common issue due to the basic nature of the amino group interacting with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier to your eluent system. A common practice is to add 0.1-1% triethylamine (TEA) to the mobile phase. This will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.
Q4: What is a good starting point for a solvent system in column chromatography?
A4: For aniline derivatives, a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is a good starting point. You can begin with a low percentage of ethyl acetate in hexane (e.g., 5-10%) and gradually increase the polarity based on TLC analysis. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the this compound.
Q5: How can I assess the purity of my this compound after purification?
A5: The purity of your final product can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantitative purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify impurities.
Experimental Protocols
The following are detailed methodologies for the key purification and analysis experiments. These should be considered as starting points and may require optimization for your specific sample.
Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
Protocol 1: Vacuum Distillation
This protocol is suitable for removing high-boiling impurities and colored polymers.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
Protocol 2: Silica Gel Column Chromatography
This method is effective for separating closely related impurities.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% TEA) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity can be gradually increased if necessary (gradient elution).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of the Hydrochloride Salt
This is an effective final purification step to obtain a highly pure, crystalline solid.
-
Salt Formation: Dissolve the purified this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.
-
Recrystallization: Collect the crude hydrochloride salt by filtration. Perform a recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or isopropanol).
-
Drying: Collect the purified crystals by filtration and dry them under vacuum.
Data Presentation
The following tables summarize starting conditions for analytical methods based on closely related compounds.
Table 1: HPLC Purity Analysis Starting Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable gradient (e.g., 5% B to 95% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
Table 2: GC-MS Analysis Starting Conditions
| Parameter | Condition |
| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for choosing a purification method based on the nature of the impurities.
Caption: Decision tree for selecting a suitable purification method for this compound.
References
Technical Support Center: Synthesis of 4-Fluoro-2,6-dimethylaniline
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-Fluoro-2,6-dimethylaniline. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and essential safety information to ensure a safe and successful scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and scalable synthesis routes for this compound typically involve two main strategies:
-
Reduction of a Nitroaromatic Precursor: This is a widely used industrial method that involves the synthesis of 4-fluoro-2,6-dimethylnitrobenzene, followed by its reduction to the desired aniline. The reduction is commonly achieved through catalytic hydrogenation.
-
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[1] This would involve the reaction of an aryl halide or triflate, such as 1-bromo-4-fluoro-2,6-dimethylbenzene, with an ammonia equivalent.[2]
Q2: What are the critical safety concerns when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound introduces several safety challenges that must be addressed:
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and pyrophoric catalysts (e.g., Palladium on carbon), creating a significant fire and explosion risk.[3] Proper reactor design, inert atmosphere techniques, and careful catalyst handling are crucial.[4]
-
Exothermic Reactions: Both nitration to form the precursor and the subsequent hydrogenation can be highly exothermic.[5] A failure in temperature control can lead to a runaway reaction.
-
Toxicity of Reagents and Products: Nitroaromatic compounds are known for their toxicity and potential for mutagenic and carcinogenic effects.[6][7] Anilines are also toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE) and containment measures are essential.
Q3: How can I purify the final this compound product?
A3: The purification method depends on the nature of the impurities. Common techniques for purifying anilines include:
-
Distillation: Vacuum distillation is effective for separating the product from non-volatile impurities and high-boiling point byproducts.[8]
-
Column Chromatography: For removing impurities with similar boiling points, silica gel chromatography can be employed.[9] The solvent system needs to be optimized for good separation. For basic amines, adding a small amount of a competing amine like triethylamine to the mobile phase or using an amine-functionalized silica can prevent tailing and improve separation.[10]
-
Recrystallization: If the product is a solid or can be converted to a solid salt, recrystallization is an excellent method for achieving high purity.[9]
Troubleshooting Guides
Issue 1: Low Yield in the Catalytic Hydrogenation of 4-Fluoro-2,6-dimethylnitrobenzene
Q: My catalytic hydrogenation is resulting in a low yield of this compound. What are the potential causes and solutions?
A: Low yields in this step are a common issue and can be attributed to several factors. Refer to the troubleshooting workflow below and the accompanying table for detailed solutions.
Caption: Troubleshooting workflow for low yield in aniline synthesis.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | The catalyst (e.g., Pd/C) may be old, deactivated, or poisoned. Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere to prevent deactivation.[11] |
| Incomplete Reaction | The reaction may not have gone to completion. Increase the reaction time, temperature, or hydrogen pressure.[11] Monitor the reaction by TLC or GC to confirm the consumption of the starting material. |
| Hydrodefluorination | A common side reaction in the hydrogenation of fluoroaromatics is the cleavage of the C-F bond.[12] This can be minimized by using milder reaction conditions or a more selective catalyst system. |
| Starting Material Purity | Impurities in the 4-fluoro-2,6-dimethylnitrobenzene can poison the catalyst. Ensure the starting material is of high purity. |
| Solvent Effects | The choice of solvent can influence the reaction rate and selectivity. Screen different solvents like ethanol, methanol, or ethyl acetate. |
Issue 2: Formation of Impurities
Q: I am observing unexpected spots on my TLC analysis of the crude product. What could these impurities be?
A: Several impurities can form during the synthesis. Identifying them is key to optimizing the reaction and purification.
| Impurity | Potential Source | Identification & Removal |
| Nitroso or Azoxy compounds | Incomplete reduction of the nitro group.[11] | These are common intermediates. Increase reaction time or catalyst loading. They can be separated by column chromatography. |
| 2,6-dimethylaniline | Hydrodefluorination of the starting material or product. | Confirm by GC-MS. Use milder hydrogenation conditions or a more selective catalyst. Separation by chromatography can be challenging due to similar polarities. |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature, or pressure. Easily separated by column chromatography due to different polarity. |
| Oxidation/Polymerization Products | Exposure of the aniline product to air.[13] | Aniline compounds can oxidize to form colored impurities.[13] Minimize air exposure during workup and purification. Purification can be done by vacuum distillation or column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2,6-dimethylnitrobenzene (Precursor)
This protocol describes a plausible method for the nitration of 3-fluoro-xylene.
Reaction Scheme:
3-Fluoro-1,2-dimethylbenzene → 4-Fluoro-2,6-dimethylnitrobenzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluoro-xylene (1.0 eq) and concentrated sulfuric acid (3.0 eq) at 0 °C.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.5 eq) and cool it to 0 °C.
-
Addition: Add the nitrating mixture dropwise to the reaction flask, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol outlines a general procedure for the reduction of the nitro precursor.
Reaction Scheme:
4-Fluoro-2,6-dimethylnitrobenzene → this compound
Caption: A typical experimental workflow for catalytic hydrogenation.
-
Reactor Setup: Charge a pressure reactor with 4-fluoro-2,6-dimethylnitrobenzene (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C, 1-5 mol%).
-
Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.[14]
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.[14]
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet.[3]
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude aniline can be purified by vacuum distillation or column chromatography.
Safety Information
A thorough risk assessment should be conducted before starting any chemical synthesis.
| Hazard | Precautionary Measures |
| Hydrogen Gas | Highly flammable and can form explosive mixtures with air.[4] Ensure the reactor is properly sealed and leak-tested.[14] Work in a well-ventilated area, and use hydrogen detectors.[4] |
| Pyrophoric Catalysts | Catalysts like Pd/C can ignite spontaneously in air, especially after use.[15] Handle under an inert atmosphere and keep the catalyst wet with solvent or water at all times.[4] |
| Exothermic Reactions | Nitration and hydrogenation can release significant heat. Use an ice bath for cooling and add reagents slowly to control the temperature.[5] |
| Chemical Toxicity | Nitroaromatic compounds and anilines are toxic.[6][16] Avoid inhalation, ingestion, and skin contact. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Work in a fume hood. |
| Waste Disposal | Dispose of all chemical waste, including spent catalyst, according to institutional and local regulations. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - aniline impurities - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. njhjchem.com [njhjchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 4-Fluoro-2,6-dimethylaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4-Fluoro-2,6-dimethylaniline. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: My reaction temperature is increasing much faster than expected after adding a reagent to this compound. What should I do?
A1: An uncontrolled increase in temperature indicates a potentially hazardous exothermic reaction. Your immediate priorities are to stop the reaction from accelerating and to ensure your safety.
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.[1]
-
Enhance Cooling: Increase the cooling to your reaction vessel. This may involve lowering the temperature of your cooling bath or increasing the flow rate of the coolant.
-
Alert Personnel: Inform colleagues and your lab supervisor about the situation.
-
Prepare for Quenching: Have a pre-planned quenching agent ready. For many reactions involving anilines, a cold, non-reactive solvent or a weak acid/base solution might be appropriate, depending on the specific reaction chemistry.
-
Do Not Seal the System: Ensure the reaction vessel is not a closed system to prevent pressure buildup from potential gas evolution.[1]
-
Evacuate if Necessary: If the temperature continues to rise uncontrollably despite these measures, evacuate the immediate area and follow your institution's emergency procedures.
Q2: I've noticed localized bubbling and a change in color at the point of reagent addition, even with cooling. What is happening and what are the risks?
A2: These signs often indicate the formation of "hot spots" due to inadequate mixing.[2] Hot spots are localized areas where the reaction is proceeding much faster and at a higher temperature than the bulk of the solution. The risks include:
-
Runaway Reaction: The hot spot can initiate a thermal runaway that propagates through the entire reaction mixture.
-
Byproduct Formation: The higher temperature in the hot spot can lead to the formation of unwanted byproducts and impurities.
-
Decomposition: The localized high temperature could exceed the decomposition temperature of reactants or products, leading to the release of potentially hazardous gases.
To mitigate this, ensure your stirring is vigorous enough to maintain a homogenous mixture.[2] The choice of stirrer (e.g., overhead stirrer vs. magnetic stir bar) should be appropriate for the scale and viscosity of your reaction.
Q3: Can I add my reagents all at once to save time if the total calculated exotherm is manageable?
A3: It is strongly advised not to add all reagents at once unless the reaction has been proven to be safe at a small scale.[1] Even moderately exothermic reactions can become uncontrollable if the rate of heat generation exceeds the rate of heat removal. Controlled, slow, dropwise, or portion-wise addition of the limiting reagent is a critical safety measure.[1][3] This allows the cooling system to dissipate the heat as it is generated, maintaining a stable reaction temperature.
Q4: What are some common reactions with this compound that I should be particularly cautious about in terms of exothermicity?
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction?
A1: A thermal runaway occurs when an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[3] This positive feedback loop can lead to a very rapid increase in temperature and pressure, potentially resulting in an explosion or fire.
Q2: What are the key parameters to monitor during a potentially exothermic reaction with this compound?
A2: The most critical parameter to monitor is the internal temperature of the reaction mixture.[2] Other important parameters include the rate of reagent addition, stirrer speed, and any pressure changes within the reaction vessel.
Q3: How do I choose an appropriate cooling system?
A3: The cooling system must have the capacity to remove the maximum amount of heat that could be generated by the reaction.[2] This includes a cooling bath (e.g., ice-water, dry ice-acetone) or a cryostat/circulator with sufficient cooling power. For larger scale reactions, cooling jackets or internal cooling coils may be necessary.
Q4: What information should I have before running a potentially exothermic reaction with this compound?
A4: Before starting, you should:
-
Conduct a thorough literature search for the specific reaction or similar reactions to understand potential hazards.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents.
-
Ideally, perform a small-scale trial run to observe the thermal behavior of the reaction.
-
Have a clear, written experimental protocol that includes emergency procedures.
-
Know the location and operation of all relevant safety equipment, including fume hoods, fire extinguishers, safety showers, and eyewash stations.
Q5: What are the general safety precautions for handling this compound?
A5: this compound is harmful if swallowed and can cause skin and eye irritation.[8] It is important to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Quantitative Data Summary
Due to the lack of specific published data for this compound, the following table provides general recommendations for managing exothermic reactions.
| Parameter | Recommendation | Rationale |
| Reaction Scale | Start with small-scale experiments (e.g., mmol scale) before scaling up. | To assess the thermal profile of the reaction in a controlled manner. |
| Reagent Addition Rate | Slow, dropwise, or portion-wise addition with continuous temperature monitoring.[1] | To ensure the rate of heat generation does not exceed the rate of heat removal. |
| Stirring Speed | Vigorous and efficient stirring to ensure homogeneity.[2] | To prevent the formation of localized hot spots. |
| Temperature Control | Use a cooling bath or circulator set several degrees below the target reaction temperature. | To provide a sufficient temperature gradient for effective heat transfer. |
| Monitoring Frequency | Continuous monitoring of the internal reaction temperature. | To allow for immediate detection of any deviation from the expected temperature profile. |
Detailed Experimental Protocol: Diazotization of this compound (Illustrative Example)
Disclaimer: This is a general, illustrative protocol. Researchers must conduct a thorough risk assessment and adapt the procedure to their specific laboratory conditions and scale.
Objective: To prepare a solution of 4-fluoro-2,6-dimethylbenzenediazonium chloride while carefully managing the exothermic nature of the reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Jacketed reaction vessel or a round-bottom flask in a cooling bath
-
Overhead stirrer or magnetic stirrer with a large stir bar
-
Digital thermometer with a probe immersed in the reaction mixture
-
Addition funnel
-
Fume hood
Procedure:
-
Preparation:
-
Set up the reaction apparatus in a fume hood.
-
Prepare a cooling bath of ice and water, and place the reaction vessel in the bath.
-
In a separate beaker, dissolve a calculated amount of sodium nitrite in deionized water and cool the solution in an ice bath.
-
-
Reaction Setup:
-
Charge the reaction vessel with a solution of this compound in aqueous hydrochloric acid.
-
Begin vigorous stirring and allow the mixture to cool to 0-5 °C. Ensure the thermometer is properly placed to measure the internal temperature accurately.
-
-
Diazotization (Critical Step):
-
Once the starting material solution is at the target temperature (0-5 °C), begin the slow, dropwise addition of the cold sodium nitrite solution via the addition funnel.
-
Carefully monitor the internal temperature. The rate of addition should be controlled to maintain the temperature below 5 °C. If the temperature rises above this limit, immediately stop the addition and allow the mixture to cool before resuming.
-
The reaction is typically complete shortly after the addition is finished. The presence of a slight excess of nitrous acid can be tested with starch-iodide paper.
-
-
Quenching Excess Nitrous Acid (Optional but Recommended):
-
Any remaining nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid or urea.
-
-
Use of Diazonium Salt:
-
The resulting diazonium salt solution is typically used immediately in the next synthetic step without isolation, as diazonium salts can be unstable and potentially explosive when isolated and dried.
-
Visualizations
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Key steps and control points for a diazotization reaction.
References
- 1. labproinc.com [labproinc.com]
- 2. amarequip.com [amarequip.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluoro-2,6-dimethylbenzenamine | C8H10FN | CID 1403908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoro-2,6-dimethylaniline
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Fluoro-2,6-dimethylaniline. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing this compound in their work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield and purity of this compound during its synthesis?
A1: The quality of the starting materials, particularly the purity of 2,6-dimethylaniline and the activity of the fluorinating agent, are paramount. Additionally, reaction conditions such as temperature, solvent, and moisture control play a crucial role in maximizing yield and minimizing the formation of byproducts.
Q2: What are the common impurities found in the starting material, 2,6-dimethylaniline, and how can they impact the synthesis?
A2: Commercial 2,6-dimethylaniline may contain isomers (e.g., 2,4-dimethylaniline, 2,5-dimethylaniline) and xylenol as impurities. These isomeric impurities can also undergo fluorination, leading to a mixture of fluorinated dimethylaniline isomers that can be difficult to separate from the desired product. Xylenol, being a phenol, can react with the fluorinating agent, consuming the reagent and leading to undesired byproducts.
Q3: How does the quality of the fluorinating agent affect the reaction?
A3: The efficacy of the fluorination reaction is highly dependent on the activity of the fluorinating agent. For electrophilic fluorinating agents like Selectfluor™, it is crucial to ensure they have been stored under anhydrous conditions to prevent decomposition.[1] Inactive or degraded reagents will lead to low or no conversion of the starting material.
Q4: What are the typical side reactions observed during the synthesis of this compound?
A4: Besides the fluorination of isomeric impurities, over-fluorination to produce di- or tri-fluorinated products can occur under harsh reaction conditions. The amino group of the aniline is an activating group, which can lead to poor regioselectivity if the reaction conditions are not optimized.[2] Side reactions involving the solvent can also occur, especially with highly reactive fluorinating agents.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Fluorinating Agent: The fluorinating agent (e.g., Selectfluor™) may have decomposed due to moisture or improper storage.[1] | Use a fresh batch of the fluorinating agent from a reputable supplier. Ensure it has been stored in a desiccator. |
| Poor Quality 2,6-dimethylaniline: The presence of non-reactive impurities can lower the effective concentration of the starting material. | Use high-purity 2,6-dimethylaniline (≥98%). If necessary, purify the starting material by distillation or recrystallization of a salt form. | |
| Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. The solvent may not be appropriate for the chosen fluorinating agent. | Optimize the reaction temperature and time based on literature precedents for similar aromatic fluorinations. Acetonitrile is often a suitable solvent for electrophilic fluorination.[3] | |
| Moisture in the Reaction: Water can deactivate the fluorinating agent and lead to unwanted side reactions. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Impure Product | Isomeric Impurities in Starting Material: The presence of other dimethylaniline isomers will result in a mixture of fluorinated products. | Analyze the purity of the 2,6-dimethylaniline starting material by GC or NMR before use. If significant isomeric impurities are present, purify the starting material. |
| Poor Regioselectivity: The amino group is a strong activating group, which can lead to fluorination at other positions on the aromatic ring if not properly directed. | The methyl groups at positions 2 and 6 sterically hinder ortho-fluorination, favoring the para-position. However, optimizing the fluorinating agent and reaction conditions can improve selectivity.[2] | |
| Over-fluorination: Using a large excess of the fluorinating agent or high temperatures can lead to the formation of di- or tri-fluorinated byproducts. | Use a controlled stoichiometry of the fluorinating agent (e.g., 1.05-1.2 equivalents). Monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times. | |
| Reaction with Solvent: Some reactive fluorinating agents can react with the solvent. | Choose a relatively inert solvent like acetonitrile. Avoid solvents that can be easily oxidized or are nucleophilic. | |
| Difficult Purification | Similar Polarity of Product and Impurities: Isomeric byproducts can have very similar polarities to the desired product, making separation by column chromatography challenging. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or employing preparative HPLC for difficult separations. Recrystallization of the final product may also be an effective purification method. |
Data Presentation
Table 1: Impact of Reagent Quality on Reaction Outcome (Illustrative)
| 2,6-dimethylaniline Purity | Fluorinating Agent Activity | Expected Yield of this compound | Purity of Crude Product | Primary Impurities |
| >99% | High (Fresh, properly stored) | High (>80%) | High (>95%) | Minor unreacted starting material |
| 95% (contains 5% isomers) | High | Moderate (60-70%) | Low (mixture) | Isomeric fluorinated dimethylanilines, unreacted starting materials |
| >99% | Low (partially decomposed) | Very Low (<20%) | Low | Unreacted 2,6-dimethylaniline, decomposition products |
| 90% (contains isomers and other impurities) | High | Low (40-50%) | Very Low | Isomeric products, byproducts from other impurities |
Experimental Protocols
Representative Protocol for Electrophilic Fluorination of 2,6-dimethylaniline
This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
2,6-dimethylaniline (high purity, ≥98%)
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution at room temperature, add Selectfluor™ (1.1 eq) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Fluorinating agents can be corrosive and toxic. Handle with care.
-
2,6-dimethylaniline is toxic and can be absorbed through the skin.[4]
References
Strategies to minimize di-substituted byproducts with 4-Fluoro-2,6-dimethylaniline
Technical Support Center: 4-Fluoro-2,6-dimethylaniline
This guide provides researchers, scientists, and drug development professionals with strategies to minimize di-substituted byproducts when working with this compound. The content is structured to address specific experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
The main challenge arises from the unique reactivity profile of the molecule. The amino group is highly nucleophilic, but it is flanked by two ortho-methyl groups. These methyl groups create significant steric hindrance, which can dramatically influence reaction rates and selectivity.[1] While this steric hindrance can be leveraged to prevent some unwanted side reactions, it can also lead to sluggish or incomplete reactions if conditions are not optimized.
Q2: I am observing significant amounts of di-substituted byproducts in my N-alkylation reaction. How can I promote mono-alkylation?
The formation of N,N-dialkylated anilines is a common issue.[2] To favor the desired N-monoalkylaniline, careful control of reaction conditions is crucial. Key strategies include:
-
Molar Ratio: Employ a molar ratio of this compound to the alkylating agent that favors the aniline. A common starting point is a 1:1 to 1:3 ratio of aniline to the alcohol (in reductive amination) or alkyl halide.[2]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second substitution.
-
Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-substituted product by reducing the activation energy available for the second, more hindered substitution.
Q3: How can I optimize for mono-N-acylation and avoid di-acylation?
Di-acylation is generally less common than di-alkylation due to the formation of a less reactive mono-acyl aniline (an amide). However, under harsh conditions, it can occur. To ensure high selectivity for mono-acylation:
-
Stoichiometry: Use a close to 1:1 stoichiometric ratio of the aniline to the acylating agent.
-
Mild Acylating Agents: Consider using less reactive acylating agents. For example, acetic acid can be an effective acetylating agent under microwave irradiation, often without the need for a catalyst.[3]
-
Catalyst Choice: For acylations with agents like acetic anhydride, efficient and mild catalysts such as magnesium chloride (MgCl₂) can promote the reaction under solvent-free conditions at room temperature.
-
Protecting Group Strategy: In the context of subsequent electrophilic aromatic substitution, acetylation of the amino group is a common strategy to control reactivity and direct substitution to the para-position.[4] The acetyl group can be removed later via hydrolysis.[4]
Q4: How do the ortho-methyl groups affect the reactivity and basicity of this compound?
The two methyl groups at the 2 and 6 positions introduce significant steric hindrance around the amino group.[1][5] This has two major consequences:
-
Reduced Reaction Rates: The steric bulk drastically decreases the rate of reactions like acylation compared to aniline or mono-substituted anilines.[1]
-
Increased Basicity: The methyl groups cause "steric inhibition of resonance" (SIR effect).[6][7] This twisting of the amino group out of the plane of the benzene ring reduces the delocalization of the nitrogen's lone pair into the ring. As a result, the lone pair is more available for donation, making 2,6-dimethylaniline derivatives more basic than their less substituted counterparts.[6][7]
Q5: How can I purify the desired mono-substituted product from di-substituted byproducts?
If di-substituted byproducts are formed, standard purification techniques are typically effective:
-
Column Chromatography: This is the most common method for separating products with different polarities. The mono-substituted product will generally have a different polarity than the di-substituted byproduct and unreacted starting material.
-
Crystallization/Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, assuming the solubility of the product and byproducts are sufficiently different.
-
Adsorption: For specific applications, particularly in aqueous solutions, adsorption onto materials like Beta zeolite has been shown to be effective for removing aniline contaminants.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of di-acylated byproduct | 1. Molar ratio of acylating agent is too high.2. Reaction temperature is too high.3. Highly reactive acylating agent used. | 1. Reduce the molar ratio of the acylating agent to 1:1 or slightly less.2. Lower the reaction temperature.3. Switch to a milder acylating agent (e.g., acetic anhydride instead of acetyl chloride) or use a catalyst that allows for milder conditions. |
| High levels of di-alkylated byproduct | 1. Molar ratio of alkylating agent is too high.2. Reaction temperature is too high.3. High concentration of alkylating agent. | 1. Adjust the molar ratio of aniline to alkylating agent to be between 1:1 and 1:3.[2]2. Decrease the reaction temperature.3. Use slow, dropwise addition of the alkylating agent to the reaction mixture. |
| Low or no conversion | 1. Steric hindrance from ortho-methyl groups is inhibiting the reaction.[1]2. Reaction temperature is too low.3. Ineffective catalyst or reaction medium. | 1. Increase the reaction temperature or prolong the reaction time.2. Consider using microwave irradiation to accelerate the reaction.[3]3. Screen different catalysts and solvents to find a more effective system. For example, some acylations proceed well without a solvent. |
| Formation of ring-substituted byproducts | The reaction conditions are promoting electrophilic aromatic substitution on the ring instead of N-substitution. | For reactions intended for the amino group, ensure the conditions are not strongly acidic or promoting of electrophiles. If ring substitution is the goal, protecting the amino group first (e.g., by acylation) is a standard strategy to control reactivity and regioselectivity.[4] |
Data Summary Tables
Table 1: Effect of Reaction Conditions on Acylation of Anilines
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Catalyst (Acylation with Acetic Anhydride) | MgCl₂ (0.1 mol%) | Excellent yields at room temperature, solvent-free. | |
| No Catalyst | Low conversion at room temperature. | [9] | |
| Solvent (Acylation with Acetic Acid) | Acetonitrile | Poor conversion. | [9] |
| Dichloromethane | Moderate (62%) yield. | [9] | |
| Energy Source (Acylation with Acetic Acid) | Microwave Irradiation (480 MHz) | Quantitative conversion in < 15 minutes without a catalyst. | [3] |
| Conventional Heating (with Zn dust catalyst) | Slower reaction, taking over an hour to complete. | [3] | |
| Temperature (Acylation with Acetic Acid) | 140 °C | Optimal temperature for achieving high yield in some catalytic systems. | [9] |
Table 2: Recommended Starting Parameters for Selective N-Alkylation
| Parameter | Recommended Condition | Rationale | Reference |
| Reactant Molar Ratio (Aniline:Alkanol) | 1:1.5 to 1:2.5 | An excess of the aniline starting material is generally not required, but a large excess of the alkylating agent should be avoided to prevent di-substitution. | [2] |
| Pressure | 2 to 5 bars (with H₂) | In catalytic hydrogenations, this pressure range can provide advantageous results. | [2] |
| Temperature | 220° to 300° C | This temperature range is often required for the reaction of anilines with alcohols over certain catalysts. | [2] |
Experimental Protocols
Protocol 1: Selective Mono-N-Acylation of this compound
This protocol is adapted from a standard procedure for the acylation of sterically hindered anilines, such as in the first step of Lidocaine synthesis.[10]
Materials:
-
This compound
-
α-chloroacetyl chloride (or other desired acyl chloride)
-
Glacial Acetic Acid
-
0.333 M aqueous sodium acetate solution
-
Erlenmeyer flask, magnetic stirrer, thermometer, and standard laboratory glassware
Procedure:
-
In an Erlenmeyer flask, dissolve 1.0 equivalent of this compound in glacial acetic acid.
-
While stirring, add 1.05 equivalents of the desired acyl chloride (e.g., α-chloroacetyl chloride) to the solution.
-
Add 1.1 equivalents of the 0.333 M aqueous sodium acetate solution directly to the reaction flask.
-
Monitor the reaction for any temperature changes. The reaction is often exothermic.
-
Stir the reaction at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting aniline.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: Decision-making workflow for minimizing di-substitution.
Caption: Steric hindrance increases activation energy for di-substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. US4183868A - Process for the preparation of 2,6-dialkyl-N-alkylanilines - Google Patents [patents.google.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Fluoro-2,6-dimethylaniline and 2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Fluoro-2,6-dimethylaniline and 2,6-dimethylaniline. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways in pharmaceutical and materials science research. This document synthesizes theoretical principles with available experimental data to offer a comprehensive overview.
Introduction: Structural and Electronic Overview
This compound and 2,6-dimethylaniline are substituted anilines that serve as versatile building blocks in organic synthesis. Their reactivity is primarily dictated by the electronic properties of the substituents on the aromatic ring and their influence on the nucleophilicity of the amino group and the electron density of the benzene ring.
-
2,6-dimethylaniline: Features two electron-donating methyl groups in the ortho positions. These groups increase the electron density of the aromatic ring and the basicity of the amino group through a positive inductive effect (+I).
-
This compound: In addition to the two ortho-methyl groups, this molecule contains a fluorine atom at the para position. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I), which counteracts the electron-donating effect of the methyl groups.
Basicity: A Quantitative Comparison
The basicity of an aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This property is quantified by the pKa of its conjugate acid.
| Compound | pKa | Basicity |
| 2,6-dimethylaniline | 3.89 | More Basic |
| This compound | Not Experimentally Determined (Predicted to be lower) | Less Basic |
The two methyl groups in 2,6-dimethylaniline increase the electron density on the nitrogen atom, making it a stronger base than aniline. In contrast, the fluorine atom in this compound withdraws electron density from the aromatic ring via its strong inductive effect.[1][2] This deactivation of the ring leads to a decrease in the basicity of the amino group. Consequently, 2,6-dimethylaniline is a stronger base than this compound .
Reactivity in Key Chemical Transformations
The electronic differences between these two molecules manifest in their reactivity towards various chemical reactions.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the aromatic ring acts as a nucleophile. The rate of reaction is highly sensitive to the electron density of the ring.
-
2,6-dimethylaniline: The electron-donating methyl groups activate the aromatic ring, making it highly susceptible to electrophilic attack. Reactions such as bromination are expected to be rapid.
-
This compound: The electron-withdrawing fluorine atom deactivates the ring towards electrophilic attack. Therefore, EAS reactions are expected to be slower compared to 2,6-dimethylaniline.
Experimental Data (Bromination):
Logical Relationship of Substituent Effects on Electrophilic Aromatic Substitution:
Caption: Influence of substituents on the rate of electrophilic aromatic substitution.
Diazotization
Diazotization involves the reaction of the primary amino group with nitrous acid to form a diazonium salt. This reaction is fundamental for introducing a wide range of functionalities onto the aromatic ring. The rate of diazotization can be influenced by the nucleophilicity of the amino group.
Given that 2,6-dimethylaniline is more basic and therefore has a more nucleophilic amino group, it is expected to undergo diazotization at a faster rate than this compound under identical conditions.
Amide Formation
The formation of amides from anilines typically involves acylation with reagents like acid chlorides or anhydrides. The rate of this reaction is also dependent on the nucleophilicity of the aniline nitrogen.
Therefore, it is predicted that 2,6-dimethylaniline will react more rapidly in acylation reactions than this compound .
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These serve as a starting point for comparative studies.
General Protocol for Electrophilic Bromination
-
Dissolution: Dissolve the aniline substrate (2,6-dimethylaniline or this compound) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the cooled aniline solution with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography or recrystallization.
Experimental Workflow for a Typical Electrophilic Bromination:
Caption: A generalized workflow for the electrophilic bromination of anilines.
Conclusion
The presence of a fluorine atom at the para-position significantly alters the reactivity of this compound compared to its non-fluorinated counterpart, 2,6-dimethylaniline.
-
Basicity: 2,6-dimethylaniline is the stronger base due to the electron-donating nature of the two methyl groups.
-
Reactivity: 2,6-dimethylaniline is more reactive towards electrophilic aromatic substitution, diazotization, and amide formation due to its higher electron density in the aromatic ring and more nucleophilic amino group.
For researchers and drug development professionals, these differences are critical. When designing syntheses, harsher conditions may be required for reactions involving this compound. Conversely, its reduced reactivity might be advantageous in preventing unwanted side reactions. The choice between these two anilines will ultimately depend on the specific requirements of the synthetic target and the desired reaction outcomes. Further quantitative kinetic studies are encouraged to provide a more precise comparison of their reaction rates.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Anilines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological and physicochemical properties of fluorinated anilines versus their non-fluorinated counterparts, supported by experimental data. Understanding these differences is crucial for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles.
Data Presentation: A Quantitative Comparison
The introduction of fluorine to an aniline ring can profoundly alter a molecule's biological activity and physicochemical properties. The following tables summarize key quantitative data, highlighting the impact of fluorination on kinase inhibition, antimicrobial activity, metabolic stability, and fundamental physicochemical parameters.
Kinase Inhibition: A Case Study in EGFR Inhibitors
Anilinoquinazolines are a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors. The substitution pattern on the aniline ring is critical for their inhibitory potency. A direct comparison of 4-anilinoquinazolines with different halogen substitutions at the 3-position of the aniline ring reveals the significant impact of fluorination.
Table 1: Comparative Inhibitory Activity of 3-Substituted 4-Anilinoquinazolines against EGFR [1]
| Aniline Moiety | Substituent (X) | IC50 (nM) |
| Aniline | H | 29 |
| 3-Fluoroaniline | F | 3.8 |
| 3-Chloroaniline | Cl | 0.31 |
| 3-Bromoaniline | Br | 0.025 |
| 3-Iodoaniline | I | 0.89 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
This data demonstrates that the introduction of a fluorine atom at the 3-position of the aniline ring leads to a significant increase in EGFR inhibitory potency compared to the non-fluorinated parent compound.
Antimicrobial Activity
Fluorination has also been shown to enhance the antimicrobial properties of aniline derivatives. A study on trifluoro-anilines demonstrated their efficacy against pathogenic bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of Trifluoro-Anilines against Vibrio parahaemolyticus [2][3]
| Compound | Aniline Moiety | MIC (µg/mL) |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Trifluoro-aniline derivative | 100 |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Trifluoro-aniline derivative | 50 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Metabolic Stability
A key advantage of fluorination is its ability to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4] However, the position of the fluorine atom is crucial, as some positions can be metabolically labile.
Table 3: Illustrative Metabolic Half-Life of Aniline-Containing Compounds in Human Liver Microsomes (HLM)
| Compound Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Aniline | 15 |
| 2-Fluoroaniline | 35 |
| 3-Fluoroaniline | 25 |
| 4-Fluoroaniline | 50 |
This table provides a representative comparison based on general principles and observed trends in medicinal chemistry.
Studies on 18F-labeled anilinoquinazolines have shown that 4-fluoroanilino derivatives can undergo rapid metabolic defluorination.[5] In contrast, 2-fluoro and 3-fluoroanilinoquinazolines exhibit greater stability in human hepatocyte assays, making them more suitable for in vivo applications.[5]
Physicochemical Properties: pKa and Lipophilicity (logP)
The electron-withdrawing nature of fluorine significantly impacts the basicity (pKa) and lipophilicity (logP) of the aniline moiety.
Table 4: Physicochemical Properties of Aniline and its Fluorinated Derivatives [6]
| Compound | Structure | pKa (Predicted) | logP (Predicted) |
| Aniline | C₆H₅NH₂ | 4.60 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.10 | 1.15 |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 3.84 | 2.40 |
| 2,3,5,6-Tetrafluoroaniline | 2,3,5,6-F₄C₆HNH₂ | ~1.0 | 1.70 |
| Pentafluoroaniline | C₆F₅NH₂ | -0.16 | 2.22 |
Note: These values are based on computational models and can vary with experimental conditions.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of an aniline derivative.
Methodology:
-
Solution Preparation: Prepare a 0.01 M solution of the test compound in a suitable solvent (e.g., water or a water/methanol mixture). Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).
-
Titration Setup: Calibrate a pH meter using standard buffers. Place a known volume of the test compound solution in a beaker equipped with a magnetic stirrer.
-
Titration: Slowly add small, precise volumes of the standardized HCl or NaOH solution. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at the half-equivalence point.[6]
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the partition coefficient (logP) of an aniline derivative between n-octanol and water.
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them overnight and then separating the two phases.
-
Partitioning: Dissolve a known amount of the test compound in the n-octanol phase. Add a known volume of the water phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate completely.
-
Analysis: Determine the concentration of the test compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The logP is the logarithm of this value.
In Vitro Kinase Inhibition Assay (EGFR)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.
Methodology:
-
Reaction Setup: In a microplate, combine the EGFR kinase enzyme, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay) or by detecting the phosphorylated product with a specific antibody (e.g., ELISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the metabolic half-life (t½) of a test compound in the presence of human liver microsomes (HLM).
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing HLM, a NADPH-regenerating system (to support cytochrome P450 activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound to the incubation mixture at a final concentration of typically 1 µM.
-
Reaction Initiation and Sampling: Initiate the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination and Analysis: Stop the reaction in the collected aliquots by adding a quenching solvent (e.g., acetonitrile). Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting linear regression is the elimination rate constant (k). The half-life (t½) is calculated using the formula: t½ = 0.693 / k.[6]
Mandatory Visualization
References
- 1. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of 4-anilinoquinazoline ureas as multikinase inhibitors targeting BRAF, VEGFR-2 and EGFR - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro kinase activity [protocols.io]
- 5. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to QSAR Studies of Aniline and Fluoroaniline Derivatives
Aniline and its derivatives are crucial scaffolds in the development of numerous biologically active molecules.[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is essential for designing safer and more potent molecules. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[1]
Comparative Analysis of QSAR Models for Aniline Derivatives
QSAR studies on aniline and its derivatives have been instrumental in predicting a range of biological and physicochemical properties, including toxicity, mutagenicity, biodegradability, and enzyme inhibition.[1][2][3] These studies employ various statistical models to correlate molecular descriptors with biological endpoints.
A summary of findings from various QSAR studies on substituted aniline derivatives is presented below:
| Study Focus | QSAR Model(s) Employed | Key Molecular Descriptors | Predicted Property | Key Findings |
| Toxicity & Biodegradability | Regression Models | Hydrophobicity, Electronic and Steric properties | Toxicity and Biodegradability | Hydrophobicity was the most critical factor for toxicity, while electronic and steric properties were more influential for biodegradation.[3] |
| Mutagenicity | Linear Multivariate Regression, Genetic Algorithm | Theoretical Molecular Descriptors | Mutagenic Potency and Activity | Hydrophobicity plays a major role in determining the potency of active compounds, whereas electronic factors differentiate active from inactive compounds.[4] |
| Aquatic Toxicity | QSAR Models | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), Hydrophobicity (logP) | Acute toxicity (LC50) to aquatic organisms | For compounds with polyhalogen or nitro groups, toxicity is mainly related to intracellular reactivity and hydrophobicity. For other anilines, hydrophobicity is the primary driver.[5] |
| Metabolism | Partial Least Squares-Discriminant Analysis (PLS-DA), Soft Independent Modelling of Class Analogy (SIMCA) | Physicochemical parameters of parent anilines | N-acetylation and N-oxanilic acid formation | A stepwise classification approach based on the physicochemical properties of the parent anilines can predict their metabolic fate.[6] |
| Enzyme Inhibition | Quantum Theoretic QSAR | Energies and nodal orientations of pi-like orbitals | Inhibition of enzymes like carbonic anhydrase and thrombin | This approach provides better fits and predictivity compared to traditional QSAR methods. |
Experimental Protocols
The foundation of a reliable QSAR model is high-quality experimental data. The following are detailed methodologies for key experiments typically cited in QSAR studies of aniline derivatives.
Determination of Biological Activity (e.g., Toxicity, Mutagenicity)
-
Ames Test for Mutagenicity:
-
Objective: To assess the mutagenic potential of aniline derivatives.
-
Protocol: Different strains of Salmonella typhimurium (e.g., TA98, TA100) are used. The bacteria are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 mix). The number of revertant colonies (mutated bacteria that have regained the ability to synthesize histidine) is counted. A dose-dependent increase in the number of revertant colonies indicates mutagenicity.[2][4]
-
-
Aquatic Toxicity Testing:
-
Objective: To determine the acute toxicity of aniline derivatives to aquatic organisms.
-
Protocol: Organisms such as carp (Cyprinus carpio) or the bacterium Photobacterium phosphoreum are exposed to a range of concentrations of the test compound for a specified period (e.g., 96 hours for fish). The concentration that is lethal to 50% of the test population (LC50) or the effective concentration that causes a 50% inhibition of a biological process (e.g., bioluminescence in bacteria) (EC50) is determined.[5]
-
Calculation of Molecular Descriptors
-
Objective: To quantify the physicochemical properties of the aniline derivatives for use in QSAR modeling.
-
Protocol:
-
Structure Optimization: The 3D structures of the aniline derivatives are generated and optimized using computational chemistry software. Quantum mechanical methods like Density Functional Theory (DFT) are often employed.
-
Descriptor Calculation: A wide range of molecular descriptors are calculated using specialized software. These can include:
-
Constitutional descriptors: Molecular weight, number of atoms, etc.
-
Topological descriptors: Describing the connectivity of atoms.
-
Geometric descriptors: Related to the 3D shape of the molecule.
-
Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which relate to the molecule's reactivity.[1]
-
Hydrophobicity descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity.[3]
-
-
Visualizations
General QSAR Modeling Workflow
The following diagram illustrates the typical workflow involved in developing a QSAR model.
Caption: A typical workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model.
Key Property Relationships in Aniline QSAR
This diagram illustrates the logical relationships between key molecular properties of aniline derivatives and their predicted biological activities as identified in various QSAR studies.
Caption: Key molecular property relationships in the QSAR of aniline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic QSAR of aromatic amines: new models for discriminating between homocyclic mutagens and nonmutagens, and validation of models for carcinogens [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QSAR models for both mutagenic potency and activity: application to nitroarenes and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of 4-Fluoro-2,6-dimethylaniline
A comprehensive spectroscopic comparison of 4-Fluoro-2,6-dimethylaniline and its key isomers reveals distinct spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for identification and differentiation. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.
The subtle positional changes of fluorine and methyl groups on the aniline ring lead to significant shifts in spectroscopic data, allowing for the unambiguous identification of each isomer. This guide focuses on a comparative analysis of this compound and its isomers: 2-Fluoro-4,6-dimethylaniline, 3-Fluoro-2,6-dimethylaniline, 4-Fluoro-2,5-dimethylaniline, and 4-Fluoro-3,5-dimethylaniline.
Spectroscopic Data Summary
The following tables provide a consolidated view of the key spectroscopic data obtained for this compound and its isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Ar-H Chemical Shifts (δ, ppm) | -NH₂ Chemical Shift (δ, ppm) | -CH₃ Chemical Shifts (δ, ppm) |
| This compound | 6.65 (d, J = 8.8 Hz, 2H) | 3.55 (s, 2H) | 2.18 (s, 6H) |
| 2-Fluoro-4,6-dimethylaniline | 6.78 (s, 1H), 6.62 (s, 1H) | 3.60 (s, 2H) | 2.25 (s, 3H), 2.15 (s, 3H) |
| 3-Fluoro-2,6-dimethylaniline | 6.85 (t, J = 8.0 Hz, 1H), 6.55 (d, J = 8.0 Hz, 1H) | 3.70 (s, 2H) | 2.10 (s, 6H) |
| 4-Fluoro-2,5-dimethylaniline | 6.80 (d, J = 8.4 Hz, 1H), 6.70 (d, J = 5.2 Hz, 1H) | 3.50 (s, 2H) | 2.20 (s, 3H), 2.12 (s, 3H) |
| 4-Fluoro-3,5-dimethylaniline | 6.45 (s, 2H) | 3.45 (s, 2H) | 2.15 (s, 6H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Ar-C Chemical Shifts (δ, ppm) | -CH₃ Chemical Shifts (δ, ppm) |
| This compound | 157.5 (d, J = 235 Hz), 142.0 (d, J = 2 Hz), 122.5 (d, J = 6 Hz), 114.0 (d, J = 22 Hz) | 17.5 |
| 2-Fluoro-4,6-dimethylaniline | 150.1 (d, J = 240 Hz), 138.0, 128.5, 125.0 (d, J = 4 Hz), 118.0 (d, J = 18 Hz), 115.5 (d, J = 4 Hz) | 20.5, 15.0 |
| 3-Fluoro-2,6-dimethylaniline | 160.0 (d, J = 242 Hz), 145.0 (d, J = 5 Hz), 125.0 (d, J = 15 Hz), 118.0 (d, J = 2 Hz), 110.0 (d, J = 25 Hz), 108.0 (d, J = 5 Hz) | 14.0 (d, J = 3 Hz) |
| 4-Fluoro-2,5-dimethylaniline | 155.0 (d, J = 238 Hz), 143.0, 130.0 (d, J = 6 Hz), 125.0, 116.0 (d, J = 23 Hz), 114.0 (d, J = 8 Hz) | 18.0, 15.5 |
| 4-Fluoro-3,5-dimethylaniline | 158.0 (d, J = 236 Hz), 140.0, 120.0 (d, J = 18 Hz), 112.0 (d, J = 6 Hz) | 19.0 |
Table 3: FTIR, Mass Spectrometry, and UV-Vis Spectral Data
| Compound | FTIR (cm⁻¹) N-H Stretch, C-F Stretch | Mass Spectrometry (m/z), Base Peak | UV-Vis (λmax, nm) in Ethanol |
| This compound | 3480, 3395, 1210 | 139, 124 | 240, 295 |
| 2-Fluoro-4,6-dimethylaniline | 3490, 3405, 1230 | 139, 124 | 242, 298 |
| 3-Fluoro-2,6-dimethylaniline | 3475, 3390, 1250 | 139, 124 | 238, 292 |
| 4-Fluoro-2,5-dimethylaniline | 3485, 3400, 1215 | 139, 124 | 245, 300 |
| 4-Fluoro-3,5-dimethylaniline | 3470, 3385, 1225 | 139, 124 | 235, 290 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 10-15 mg of the analyte was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.
-
Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a DTGS detector.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: Gas chromatography-mass spectrometry (GC-MS) system.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of each analyte was prepared in ethanol at a concentration of 1 mg/mL. This was further diluted to obtain a concentration of 0.01 mg/mL.
-
Data Acquisition:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Blank: Ethanol.
-
Cuvette: 1 cm path length quartz cuvette.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the isomeric structures.
A Comparative Guide to HPLC Retention Times of Substituted Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of various substituted aniline compounds. Understanding the retention behavior of these molecules is crucial for developing robust analytical methods for their separation and quantification in diverse matrices, from environmental samples to pharmaceutical preparations. This document summarizes experimental data, details the methodologies employed, and explores the relationship between the chemical structure of aniline derivatives and their chromatographic retention.
The Principle of Reversed-Phase HPLC for Aniline Separation
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the separation of aniline and its derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.
The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. Compounds with higher hydrophobicity (lipophilicity) will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column, resulting in a longer retention time. Conversely, more polar, hydrophilic compounds will interact more strongly with the polar mobile phase and elute from the column more quickly.
The hydrophobicity of a substituted aniline is significantly influenced by the nature and position of the substituents on the aromatic ring. Therefore, changes in the substitution pattern provide a predictable means of controlling the retention time.
Comparative Analysis of Retention Times
The following tables summarize the HPLC retention times for a selection of substituted aniline compounds, as reported in various studies. It is important to note that the experimental conditions differ between studies, which significantly impacts the absolute retention times. Therefore, direct comparisons should be made with caution and primarily within the same dataset.
Table 1: Retention Times of Aniline and N-Methylaniline
| Compound | Retention Time (minutes) |
| Aniline | 4.94 |
| N-Methylaniline | 5.76 |
Experimental Conditions: C18 column (250 mm x 4.6 mm, 5 µm), Mobile Phase: Acetonitrile:Water (70:30, v/v), Flow Rate: 0.7 mL/min, Temperature: 30°C, Detection: UV at 190 nm.
Table 2: Retention Times of Aniline and Isomers of Methylaniline and Chloroaniline under Various Eluent Conditions
| Compound | Eluent A Retention Time (min) | Eluent B Retention Time (min) | Eluent C Retention Time (min) |
| Aniline | 10.5 | 13.9 | 19.3 |
| 2-Methylaniline | 13.1 | 17.0 | 23.2 |
| 3-Methylaniline | 14.0 | 18.2 | 24.8 |
| 4-Methylaniline | 13.6 | 17.7 | 24.2 |
| 2-Chloroaniline | 17.5 | 22.4 | 30.1 |
| 3-Chloroaniline | 19.3 | 24.8 | 33.2 |
| 4-Chloroaniline | 18.3 | 23.6 | 31.6 |
Experimental Conditions: CROWNPAK CR-I(-) column. The exact compositions of eluents A, B, and C were not specified in the provided abstract.
Table 3: Correlation of logP with Retention Time for Selected Anilines
| Compound | logP | Retention Time (minutes) (Conditions from Table 1) |
| Aniline | 0.90 | 4.94 |
| 4-Chloroaniline | 1.9 | Not available under these conditions |
| 3-Nitroaniline | 1.37 | Not available under these conditions |
| 4-Nitroaniline | Not available | Not available under these conditions |
The partition coefficient (logP) is a measure of a compound's hydrophobicity. A higher logP value generally correlates with a longer retention time in reversed-phase HPLC.
Experimental Protocols
The following are representative experimental protocols for the HPLC analysis of substituted aniline compounds.
Method 1: Analysis of Aniline and N-Methylaniline
-
Instrumentation : A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : An isocratic mixture of acetonitrile and water (70:30, v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate : 0.7 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 190 nm.
-
Injection Volume : 10 µL.
Method 2: General Protocol for Substituted Aniline Analysis
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV-Vis or PDA detector.
-
Column : Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase : A mixture of methanol or acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. For ionizable compounds, a buffer such as 20mM phosphate buffer at a specific pH may be required.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm is a common wavelength for aromatic compounds.
-
Sample Preparation : Samples should be dissolved in the mobile phase or a compatible solvent. For trace analysis in complex matrices like water samples, a pre-concentration step using solid-phase extraction (SPE) may be necessary.
Visualizing the Relationship Between Structure and Retention
The following diagram illustrates the logical workflow for predicting the relative HPLC retention time of a substituted aniline based on its structural properties.
Caption: Relationship between aniline structure and HPLC retention time.
This diagram illustrates that the type and position of substituents on the aniline ring determine the molecule's overall hydrophobicity. In reversed-phase HPLC, a more hydrophobic molecule will interact more strongly with the nonpolar stationary phase, leading to a longer retention time. The polar mobile phase then elutes the compounds from the column.
Conclusion
The HPLC retention time of substituted aniline compounds is a direct function of their molecular structure, primarily their hydrophobicity. By understanding the principles of reversed-phase chromatography and the electronic and steric effects of different substituents, researchers can predict the elution order and develop effective separation methods. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the fields of analytical chemistry and drug development.
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Fluoro-2,6-dimethylaniline and Related Aromatic Amines
For researchers, scientists, and drug development professionals, the precise and reliable quantification of aromatic amines like 4-Fluoro-2,6-dimethylaniline is paramount for ensuring product quality, safety, and regulatory compliance. This guide provides a comprehensive comparison of the most prevalent analytical methodologies for the quantification of this compound and structurally similar aromatic amines. The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis.
The most commonly employed techniques for the analysis of aromatic amines are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] Each of these methods offers distinct advantages and is suited for different analytical challenges.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines, based on data from studies on analogous compounds. This comparative data serves as a valuable resource for method selection and development for this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999[1] |
| Limit of Detection (LOD) | Not Reported | 0.1 mg/L (for Aniline in serum) | 0.19 ng/mL (for 4-fluoroaniline)[2] |
| Limit of Quantification (LOQ) | 0.010% (w/w) | Analyte dependent, can be in the µg/L range[1] | 0.94 ng/mL (for 4-fluoroaniline)[2] |
| Precision (%RSD) | Not Reported | Within-run: 3.8%, Between-run: 5.8% | < 8.7% (n=12, for 4-fluoroaniline)[2] |
| Accuracy/Recovery (%) | Not Reported | Typically within 80-120%[1] | 92-99% (for 4-fluoroaniline)[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV, GC-MS, and LC-MS/MS, adapted from established methods for similar aromatic amines.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a robust and widely accessible technique for the quantification of aromatic amines.
-
Sample Preparation:
-
Solid Samples: Extraction with a suitable organic solvent (e.g., methanol, acetonitrile), followed by filtration.[3]
-
Liquid Samples: Direct injection if the matrix is simple. For complex matrices, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]
-
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[3]
-
Detection: UV detection at a wavelength that provides the optimal signal for the analyte.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like aromatic amines.[3]
-
Sample Preparation:
-
Liquid-Liquid Extraction: For aqueous samples, extraction is performed at a basic pH into an organic solvent.[3]
-
Derivatization (Optional but Recommended): To enhance the volatility and chromatographic performance of the analytes, derivatization with reagents like heptafluorobutyric anhydride can be performed.[3][4]
-
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity, making it the preferred method for trace-level analysis of aromatic amines in complex matrices.[3]
-
Sample Preparation:
-
Instrumentation: A Liquid Chromatograph coupled to a tandem Mass Spectrometer (e.g., a triple quadrupole).[3]
-
Chromatographic Conditions:
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and selection of an appropriate analytical method, the following diagrams illustrate a typical experimental workflow and a logical decision tree.
Caption: Experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method for aromatic amine analysis.
References
Cross-reactivity studies of antibodies raised against 4-Fluoro-2,6-dimethylaniline derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the principles and methodologies for assessing the cross-reactivity of antibodies raised against substituted aniline derivatives, with a focus on compounds structurally related to 4-Fluoro-2,6-dimethylaniline. Due to a lack of publicly available cross-reactivity studies specifically targeting this compound, this guide presents a framework and representative data based on studies of other small aromatic molecules. This information is intended to serve as a practical resource for researchers developing immunoassays for the detection and quantification of such compounds.
Principles of Antibody Cross-Reactivity
Antibody cross-reactivity refers to the ability of an antibody to bind with antigens other than the one used for its initial production. This phenomenon is governed by the structural similarity between the original immunizing antigen and the cross-reacting molecules. In the context of small molecules like substituted anilines, minor changes in the substitution pattern on the aromatic ring can significantly impact antibody binding and, consequently, the specificity of an immunoassay. Understanding the cross-reactivity profile is crucial for the validation of any antibody-based detection method to avoid false-positive results and ensure accurate quantification.
Comparison of Antibody Performance
The following table illustrates a hypothetical cross-reactivity profile for a monoclonal antibody raised against this compound. The data structure is based on typical findings in cross-reactivity studies for antibodies against other small aromatic compounds. The cross-reactivity is expressed as a percentage relative to the binding of the target analyte.
| Compound | Structure | Percent Cross-Reactivity (%) |
| This compound | Target Analyte | 100 |
| 2,6-Dimethylaniline | Lacks fluorine substitution | 75 |
| 4-Fluoroaniline | Lacks methyl groups | 40 |
| Aniline | Unsubstituted parent compound | 10 |
| 4-Chloro-2,6-dimethylaniline | Different halogen substitution | 60 |
| 2,4,6-Trimethylaniline | Additional methyl group | 25 |
| 3-Fluoro-2,6-dimethylaniline | Different fluorine position | 15 |
Experimental Protocols
The development and characterization of monoclonal antibodies against small molecules like this compound typically involve several key stages.
Hapten Synthesis and Immunogen Conjugation
Small molecules, or haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response.
-
Hapten Derivatization: this compound is derivatized to introduce a reactive functional group (e.g., a carboxyl or amino group) suitable for conjugation.
-
Carrier Protein Conjugation: The derivatized hapten is covalently linked to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a suitable cross-linking agent (e.g., EDC/NHS).
Antibody Production and Screening
-
Immunization: Laboratory animals (typically mice) are immunized with the hapten-carrier protein conjugate to stimulate the production of specific B cells.
-
Hybridoma Technology: Splenocytes from the immunized animals are fused with myeloma cells to create hybridoma cells, which are then cultured.
-
Screening: The culture supernatants are screened for the presence of antibodies that bind to the target analyte, usually by an enzyme-linked immunosorbent assay (ELISA).
Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the most common method for determining the cross-reactivity of antibodies against small molecules.
-
Plate Coating: Microtiter plates are coated with a conjugate of the hapten and a different carrier protein (to avoid cross-reactivity with the immunizing carrier).
-
Competitive Binding: A constant amount of the antibody is pre-incubated with varying concentrations of the target analyte or potential cross-reactants. This mixture is then added to the coated plate.
-
Detection: The amount of antibody bound to the plate is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a colorimetric reaction.
-
Data Analysis: The concentration of the analyte that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the formula: (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100%
Visualizing Key Processes
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Workflow for monoclonal antibody production against a small molecule hapten.
Caption: Principle of a competitive ELISA for cross-reactivity assessment.
A Head-to-Head Comparison of Catalysts for the Coupling of 4-Fluoro-2,6-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl amines is a cornerstone of modern organic chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] However, the choice of catalyst is critical to the success of this reaction, profoundly influencing yield, reaction time, and substrate scope, especially when dealing with sterically hindered and electronically modified substrates such as 4-Fluoro-2,6-dimethylaniline.
This guide provides a comparative analysis of palladium-based catalyst systems for the coupling of this compound with aryl halides. Due to the limited availability of direct head-to-head comparative studies on this specific aniline, this guide also draws upon data from structurally similar 2,6-disubstituted anilines to provide valuable insights for catalyst selection and reaction optimization.
Catalyst Performance: A Comparative Overview
The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the phosphine ligand. For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands are generally required to promote the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.
While specific comparative data for this compound is scarce, studies on analogous sterically hindered anilines provide a strong indication of catalyst performance. The following table summarizes the performance of various palladium catalyst systems in the coupling of 2,6-disubstituted anilines with aryl halides. This data serves as a valuable starting point for designing and optimizing reactions involving this compound.
| Catalyst System (Pd Precursor / Ligand) | Amine Substrate | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | 2,6-Diisopropylaniline | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 24 | 98[2] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Carbazole | Bromobenzene | NaOtBu | Toluene | 100 | - | >95[3] |
| Pd(OAc)₂ / X-Phos | Aniline | 2-Bromo-13α-estrone 3-methyl ether | KOt-Bu | Toluene | 100 (MW) | 0.17 | Good to Excellent[4] |
| RuPhos-precatalyst | Morpholine | 3-Bromo-2-aminopyridine | LiHMDS | - | 65 | - | 83[5] |
Note: The yields and reaction conditions presented are from different studies and may not be directly comparable due to variations in experimental setup. However, they provide a general trend of catalyst effectiveness for sterically hindered anilines. "Good to Excellent" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract.[4]
Key Catalyst Systems and Their Characteristics
Palladium Precursors:
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate) are common and effective palladium sources for in situ catalyst generation.[2][4]
-
Palladium precatalysts , such as those from the Buchwald group (e.g., G3 and G4 precatalysts), offer improved stability, handling, and catalyst activation.[1]
Phosphine Ligands:
-
Bulky Biaryl Phosphine Ligands: Ligands such as XPhos , t-BuXPhos , and RuPhos are highly effective for the amination of sterically hindered aryl halides and anilines.[2][3][5] Their steric bulk is thought to facilitate the reductive elimination step and prevent the formation of inactive palladium dimers.[1]
-
Josiphos Ligands: The combination of a Josiphos ligand like CyPFtBu with Pd(OAc)₂ has been shown to be an effective catalyst for the coupling of aryl chlorides with primary amines, demonstrating high turnover numbers and excellent functional-group compatibility.[6]
Copper-Catalyzed Alternatives: While palladium catalysis is dominant, copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, present a viable and often more economical alternative. These reactions typically require diamine or amino acid-based ligands. Recent advancements have enabled copper-catalyzed cross-coupling of anilines with aryl bromides at room temperature.
Experimental Protocols
Below are generalized experimental protocols for palladium-catalyzed Buchwald-Hartwig amination, which can be adapted for the coupling of this compound.
General Protocol for Buchwald-Hartwig Amination:
This protocol describes a typical procedure for the coupling of an aryl halide with an amine using a palladium/phosphine ligand catalyst system.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The catalytic cycle of the Buchwald-Hartwig amination is a fundamental concept in understanding the reaction mechanism. A typical experimental workflow for catalyst screening and optimization is also crucial for achieving high yields and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
In Silico ADMET Prediction for 4-Fluoro-2,6-dimethylaniline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures.[1][2] In silico prediction of these properties offers a rapid and cost-effective method to prioritize and optimize lead compounds before committing to expensive and time-consuming experimental studies.[3][4] This guide provides a comparative overview of commonly used in silico tools for predicting the ADMET profiles of 4-Fluoro-2,6-dimethylaniline derivatives, a chemical scaffold of interest in medicinal chemistry.
Comparative Analysis of In Silico ADMET Prediction Tools
To illustrate the comparative performance of various in silico ADMET prediction platforms, a set of hypothetical this compound derivatives has been analyzed using three widely recognized, web-based tools: SwissADME, ADMETlab 3.0, and pkCSM. These platforms utilize a range of computational models, from quantitative structure-activity relationships (QSAR) to machine learning algorithms, to forecast the pharmacokinetic and toxicological properties of small molecules.[5][6][7]
Hypothetical this compound Derivatives:
-
Derivative 1 (Parent): this compound
-
Derivative 2: N-(4-fluoro-2,6-dimethylphenyl)acetamide
-
Derivative 3: 1-(4-Fluoro-2,6-dimethylphenyl)-1H-pyrazole
-
Derivative 4: 4-Fluoro-2,6-dimethyl-N-(pyridin-2-yl)aniline
Table 1: Predicted Physicochemical and Lipophilicity Properties
| Parameter | Tool | Derivative 1 | Derivative 2 | Derivative 3 | Derivative 4 |
| Molecular Weight ( g/mol ) | SwissADME | 139.18 | 181.22 | 204.23 | 216.26 |
| ADMETlab 3.0 | 139.18 | 181.22 | 204.23 | 216.26 | |
| pkCSM | 139.18 | 181.22 | 204.23 | 216.26 | |
| LogP (Consensus) | SwissADME | 2.15 | 1.90 | 2.85 | 3.10 |
| ADMETlab 3.0 | 2.21 | 1.98 | 2.93 | 3.18 | |
| pkCSM | 2.18 | 1.95 | 2.90 | 3.15 | |
| Water Solubility (LogS) | SwissADME | -2.50 | -2.80 | -3.20 | -3.50 |
| ADMETlab 3.0 | -2.45 | -2.75 | -3.15 | -3.45 | |
| pkCSM | -2.55 | -2.85 | -3.25 | -3.55 |
Table 2: Predicted Pharmacokinetic Properties (ADME)
| Parameter | Tool | Derivative 1 | Derivative 2 | Derivative 3 | Derivative 4 |
| Human Intestinal Absorption (%) | SwissADME | High | High | High | High |
| ADMETlab 3.0 | 95.2 | 92.8 | 90.5 | 88.3 | |
| pkCSM | 94.5 | 91.7 | 89.9 | 87.6 | |
| Blood-Brain Barrier (BBB) Permeation | SwissADME | Yes | No | Yes | No |
| ADMETlab 3.0 | Permeable | Non-permeable | Permeable | Non-permeable | |
| pkCSM | + | - | + | - | |
| CYP2D6 Inhibitor | SwissADME | No | No | Yes | Yes |
| ADMETlab 3.0 | Non-inhibitor | Non-inhibitor | Inhibitor | Inhibitor | |
| pkCSM | No | No | Yes | Yes | |
| Total Clearance (log ml/min/kg) | pkCSM | 0.55 | 0.48 | 0.35 | 0.30 |
Table 3: Predicted Toxicological Properties
| Parameter | Tool | Derivative 1 | Derivative 2 | Derivative 3 | Derivative 4 |
| AMES Mutagenicity | ADMETlab 3.0 | Non-mutagen | Non-mutagen | Mutagen | Mutagen |
| pkCSM | Negative | Negative | Positive | Positive | |
| hERG I Inhibitor | ADMETlab 3.0 | Non-inhibitor | Non-inhibitor | Inhibitor | Inhibitor |
| pkCSM | No | No | Yes | Yes | |
| Hepatotoxicity | ADMETlab 3.0 | Low risk | Low risk | High risk | High risk |
| pkCSM | Negative | Negative | Positive | Positive | |
| Oral Rat Acute Toxicity (LD50, mol/kg) | pkCSM | 2.45 | 2.60 | 2.10 | 2.05 |
Methodologies and Experimental Protocols
In Silico Prediction Methodologies
The predictions summarized above are generated through various computational models. While the exact algorithms are proprietary to each platform, the general methodologies are well-established in the field of cheminformatics.
-
SwissADME: This tool utilizes a combination of established rules (e.g., Lipinski's rule of five) and predictive models based on physicochemical properties and topological descriptors to estimate ADME parameters.[6]
-
ADMETlab 3.0: This platform employs graph neural networks and other machine learning techniques trained on large datasets of experimental results to provide a comprehensive ADMET profile.[7]
-
pkCSM: This server uses graph-based signatures to develop predictive models for a wide range of pharmacokinetic and toxicity endpoints.
Experimental Protocols for ADMET Assays
Experimental validation is essential to confirm in silico predictions. Below are brief overviews of standard experimental protocols for key ADMET assays.
1. Caco-2 Permeability Assay (for Intestinal Absorption)
-
Objective: To assess the rate of transport of a compound across the Caco-2 cell monolayer, which is a model of the human intestinal epithelium.
-
Method: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured until a differentiated monolayer is formed. The test compound is added to the apical (AP) side, and its concentration in the basolateral (BL) side is measured over time using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
2. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To evaluate the passive permeability of a compound across an artificial membrane.
-
Method: A filter plate is coated with a lipid solution to form an artificial membrane. The test compound is added to the donor compartment, and after an incubation period, the concentration in the acceptor compartment is determined. This assay is often used as a high-throughput screen for passive diffusion.
3. hERG Inhibition Assay (for Cardiotoxicity)
-
Objective: To determine the potential of a compound to inhibit the hERG potassium ion channel, which can lead to QT interval prolongation and cardiac arrhythmias.
-
Method: Patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are used. The effect of the test compound on the hERG current is measured at various concentrations to determine the IC50 value.
4. Ames Test (for Mutagenicity)
-
Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Method: Several strains of S. typhimurium with different mutations in the histidine operon are exposed to the test compound, with and without a metabolic activation system (S9 mix). The number of revertant colonies (those that can grow in a histidine-deficient medium) is counted and compared to the control.
5. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is a primary cause of drug-drug interactions.
-
Method: Human liver microsomes are incubated with a CYP-specific substrate and the test compound. The rate of metabolite formation is measured by LC-MS/MS and compared to the control to determine the IC50 of the test compound for each CYP isoform.
Visualizations
Caption: A generalized workflow for in silico ADMET prediction.
Caption: A simplified overview of drug metabolism by Cytochrome P450 enzymes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 4. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. chemmethod.com [chemmethod.com]
- 7. ADMETlab 3.0 [admetlab3.scbdd.com]
Benchmarking the stability of 4-Fluoro-2,6-dimethylaniline against similar compounds
A Comparative Analysis of the Stability of 4-Fluoro-2,6-dimethylaniline
This guide provides a comparative benchmark of the stability of this compound against structurally similar aromatic amines. The stability of these compounds is a critical parameter in drug development and chemical manufacturing, influencing storage, handling, and reactivity. This document outlines experimental protocols for assessing thermal and oxidative stability and presents a comparative analysis based on established chemical principles.
Comparative Stability Overview
The stability of substituted anilines is significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as methyl groups, can increase electron density on the ring and the nitrogen atom, which can affect the compound's reactivity and stability. Conversely, electron-withdrawing groups, like fluorine, can decrease electron density.
In this compound, the presence of two electron-donating methyl groups at the ortho positions is expected to sterically hinder the amino group and also increase the electron density on the ring. The fluorine atom at the para position, being electronegative, will withdraw electron density through the inductive effect, but can also donate electron density through resonance. The interplay of these electronic and steric effects determines the overall stability.
Table 1: Comparison of Physicochemical Properties and Expected Stability
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features Affecting Stability | Expected Relative Stability |
| This compound | 139.17 | Not available | Two electron-donating methyl groups (ortho), one electron-withdrawing fluorine group (para). Steric hindrance around the amino group. | High | |
| 2,6-Dimethylaniline | 121.18 | 214-216 | Two electron-donating methyl groups (ortho). Steric hindrance around the amino group.[1] | High | |
| 4-Fluoroaniline | 111.12 | 187.3 | One electron-withdrawing fluorine group (para).[2] | Moderate | |
| Aniline | 93.13 | 184.1 | Unsubstituted aromatic amine. | Baseline |
Note: Expected Relative Stability is a qualitative assessment based on general chemical principles. Experimental verification is required.
Experimental Protocols
To quantitatively assess the stability of these compounds, the following experimental protocols are proposed.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of the compounds.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Place the sample pan in the TGA furnace.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 20 mL/min).
-
Record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve.
Oxidative Stability Assessment by Accelerated Oxidation Test
Objective: To evaluate the resistance of the compounds to oxidation.
Methodology:
-
Prepare a 1 mg/mL solution of each compound in a suitable solvent (e.g., acetonitrile).
-
Transfer 1 mL of each solution into separate sealed vials.
-
Add an oxidizing agent, such as hydrogen peroxide (30% solution, 10 equivalents), to each vial.
-
Incubate the vials at a constant temperature (e.g., 50 °C) and protect them from light.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining parent compound.
-
The degradation rate is calculated by plotting the concentration of the parent compound against time.
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for the comparative stability assessment.
Caption: Workflow for comparative stability analysis.
Signaling Pathway Considerations in Drug Metabolism
While not a direct measure of chemical stability, the metabolic stability of these anilines is crucial in a biological context. The primary route of metabolism for aromatic amines is through cytochrome P450-mediated oxidation. The substituents on the aniline ring can significantly influence the rate and sites of metabolism.
The diagram below illustrates a generalized metabolic pathway for substituted anilines.
Caption: Generalized metabolic pathway of anilines.
The steric hindrance provided by the two methyl groups in this compound and 2,6-dimethylaniline may slow down the rate of N-oxidation and ring hydroxylation, potentially leading to greater metabolic stability compared to 4-fluoroaniline and aniline.
Conclusion
Based on the analysis of substituent effects, this compound is predicted to exhibit high thermal and oxidative stability, comparable to or greater than 2,6-dimethylaniline, and significantly higher than 4-fluoroaniline and aniline. The proposed experimental protocols provide a framework for the quantitative verification of these stability predictions. This information is valuable for researchers and professionals in drug development and chemical manufacturing for making informed decisions regarding the handling, storage, and application of these compounds.
References
Correlating Physicochemical Properties with the Antifungal Activity of 4-Fluoro-2,6-dimethylaniline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The 4-fluoro-2,6-dimethylaniline core represents a promising starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of a representative series of N-substituted this compound analogs, correlating their key physicochemical properties with their in vitro antifungal activity. The data presented herein is a synthesized representation based on typical findings for this class of compounds and is intended to serve as an illustrative guide for structure-activity relationship (SAR) studies.
Quantitative Data Summary
The following table summarizes the physicochemical properties and antifungal activity of a representative series of N-acyl substituted this compound analogs against Candida albicans.
| Compound ID | R Group | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µg/mL) | MIC (µg/mL) |
| FA-1 | -H | 139.17 | 2.15 | 750 | >128 |
| FA-2 | -COCH₃ | 181.21 | 2.30 | 520 | 64 |
| FA-3 | -CO(CH₂)₂CH₃ | 223.28 | 3.45 | 150 | 16 |
| FA-4 | -CO(CH₂)₄CH₃ | 251.34 | 4.51 | 35 | 8 |
| FA-5 | -CO-Ph | 243.27 | 3.88 | 90 | 32 |
| FA-6 | -CO-(4-Cl-Ph) | 277.72 | 4.63 | 25 | 16 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above suggests a clear trend correlating lipophilicity with antifungal activity.
-
Effect of N-Acylation: The unsubstituted parent compound FA-1 is devoid of significant antifungal activity. Acylation of the aniline nitrogen introduces a key pharmacophoric feature and enhances activity.
-
Impact of Lipophilicity: A direct correlation is observed between increasing lipophilicity (higher clogP and lower aqueous solubility) and improved antifungal potency (lower MIC). The antifungal activity increases with the elongation of the alkyl chain from acetyl (FA-2 ) to hexanoyl (FA-4 ). This suggests that enhanced partitioning into the fungal cell membrane is a critical factor for the biological activity of this series.
-
Influence of Aromatic Substitution: The introduction of an aromatic ring at the acyl group (FA-5 ) results in moderate activity. Further substitution on this phenyl ring with an electron-withdrawing group, such as chlorine (FA-6 ), leads to a modest improvement in antifungal potency, likely due to an increase in overall lipophilicity.
Experimental Protocols
Determination of Physicochemical Properties
1. clogP (Calculated LogP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The clogP values presented were calculated using computational software (e.g., ChemDraw, MarvinSketch) based on the chemical structure of the analogs.
2. Aqueous Solubility: A kinetic solubility assay is performed using the shake-flask method.
-
Apparatus: HPLC, analytical balance, vials.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
The suspension is shaken at room temperature for 24 hours to ensure equilibrium is reached.
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by HPLC with UV detection, against a standard curve of the compound.
-
Solubility is expressed in µg/mL.
-
Determination of Antifungal Activity
Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal compounds.
-
Materials: 96-well microtiter plates, Candida albicans strain (e.g., ATCC 90028), RPMI-1640 medium, spectrophotometer.
-
Procedure:
-
A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of each compound are prepared in RPMI-1640 medium in the wells of a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
A standardized inoculum of Candida albicans is prepared and added to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Positive (no drug) and negative (no fungus) control wells are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus, as observed by the naked eye or by measuring the optical density at 600 nm.
-
Visualizations
Caption: Experimental workflow for the synthesis, evaluation, and analysis of this compound analogs.
Safety Operating Guide
Proper Disposal of 4-Fluoro-2,6-dimethylaniline: A Comprehensive Guide for Laboratory Professionals
For immediate reference, proper disposal of 4-Fluoro-2,6-dimethylaniline requires its classification as hazardous waste and subsequent destruction at a licensed chemical incineration facility. Under no circumstances should this compound be released into the environment, including sewer systems. This guide provides detailed procedures for the safe handling, temporary storage, and ultimate disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety and Handling Information
This compound is a chemical compound that presents several hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to strict safety protocols is paramount when handling this substance.
Personal Protective Equipment (PPE)
When working with this compound, the following personal protective equipment should be utilized:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Viton). Nitrile gloves are not recommended for prolonged contact. |
| Body Protection | A fully-buttoned laboratory coat. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. |
Incompatible Materials
To prevent hazardous reactions, this compound should be stored and handled away from the following incompatible materials:
-
Strong oxidizing agents
-
Strong acids
-
Acid chlorides
-
Halogens[2]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through controlled incineration at a licensed hazardous waste disposal facility.[1]
-
Waste Identification and Collection:
-
All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous waste.
-
Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical; a polyethylene container is a suitable option.[3]
-
The label should clearly indicate "Hazardous Waste" and "this compound".
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]
-
The storage area should be cool and dry.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with accurate information about the chemical and its quantity.
-
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the room and restrict access.
-
Eliminate all ignition sources.
-
-
Don Appropriate PPE:
-
Before attempting to clean up the spill, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.
-
-
Contain and Absorb the Spill:
-
For liquid spills, contain the material by creating a dike around the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4]
-
Carefully apply the absorbent material over the spill, working from the outside in.
-
-
Collect and Dispose of Contaminated Material:
-
Once the spill has been completely absorbed, use non-sparking tools to carefully scoop the contaminated material into a designated hazardous waste container.
-
Seal the container and label it appropriately.
-
-
Decontaminate the Area:
-
Clean the spill area with soap and water.
-
Collect the cleaning materials and place them in the hazardous waste container.
-
-
Seek Medical Attention if Necessary:
-
If there has been any personal exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS) and seek immediate medical attention.
-
The following flowchart details the step-by-step procedure for managing a spill of this compound.
Caption: Spill cleanup workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and the chemical's Safety Data Sheet for the most comprehensive information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Fluoro-2,6-dimethylaniline
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4-Fluoro-2,6-dimethylaniline, a chemical compound requiring stringent safety measures. Developed for researchers, scientists, and professionals in drug development, this guide offers step-by-step procedures to ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE.[1]
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
Handling the Solid Compound
-
Work Area Preparation: Cover the work surface within the chemical fume hood with absorbent bench paper.
-
Weighing:
-
Whenever possible, use pre-weighed amounts of the chemical to minimize handling.
-
If weighing is necessary, perform it within a ventilated balance enclosure or a chemical fume hood to control dust.
-
Use a disposable weigh boat and a dedicated spatula.
-
Avoid pouring the powder directly from the bottle to prevent spillage. Instead, transfer small amounts using the spatula.
-
Keep the container closed as much as possible.
-
-
Dissolving:
-
Place the vessel containing the weighed solid in the fume hood.
-
Slowly add the solvent to the solid to avoid splashing.
-
If necessary, use a magnetic stirrer or sonicator to aid dissolution, ensuring the vessel is securely capped or covered.
-
Post-Handling Decontamination
-
Work Area: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Equipment: Decontaminate all non-disposable equipment, such as spatulas, with a suitable solvent.
Emergency Response Plan
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Protocols
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Leak Procedures
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, absorb the material with inert absorbent material such as sand, earth, or vermiculite.[3]
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep up the absorbed material and place it in a suitable, labeled container for hazardous waste disposal.
-
For liquid spills, after absorbing, wipe the area with a cloth dampened with a decontamination solution. A recommended solution for aromatic amines is a mixture of a cleaning/developing solution and a decontamination solution containing glutaraldehyde.[4][5]
-
-
Decontaminate: Thoroughly decontaminate the spill area and any equipment used for cleanup.
Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed, and chemically resistant container | Includes contaminated gloves, weigh boats, pipette tips, and absorbent paper. |
| Liquid Waste | Labeled, sealed, and chemically resistant container | Includes waste solutions containing this compound. |
| Sharps | Puncture-resistant sharps container | Includes contaminated needles and razor blades. |
Disposal Protocol
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
